Product packaging for 2-Oxobutanoate(Cat. No.:)

2-Oxobutanoate

Número de catálogo: B1229078
Peso molecular: 101.08 g/mol
Clave InChI: TYEYBOSBBBHJIV-UHFFFAOYSA-M
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Descripción

Significance of Alpha-Keto Acids as Metabolic Hubs

Alpha-keto acids, also known as 2-oxo acids, are organic compounds characterized by a carboxylic acid group and a ketone group on the carbon atom adjacent to the carboxyl group. wikipedia.org These molecules are of paramount importance in biology, serving as central intermediates in a multitude of metabolic pathways. wikipedia.org Their strategic position allows them to connect the metabolism of carbohydrates, fats, and proteins. nih.gov

Key alpha-keto acids like pyruvic acid, oxaloacetic acid, and alpha-ketoglutaric acid are integral components of fundamental processes such as the Krebs cycle (citric acid cycle) and glycolysis. wikipedia.org The Krebs cycle, a central metabolic hub, oxidizes acetyl-CoA derived from various fuel molecules to generate energy in the form of ATP. creative-proteomics.com Alpha-keto acids are also products of the oxidative deamination of amino acids and, conversely, act as precursors for amino acid synthesis through transamination reactions. wikipedia.org

The alpha-keto acid dehydrogenase complexes (KDHc) are a class of mitochondrial enzymes that play a critical role in regulating metabolism by connecting the breakdown of monosaccharides, amino acids, and fatty acids to the Krebs cycle and oxidative phosphorylation. nih.govresearchgate.net These complexes are not only crucial for energy production but also act as signaling platforms within and between cells. nih.gov For instance, alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the TCA cycle, is a signaling molecule that links carbon and nitrogen metabolism and influences epigenetic regulation and cellular homeostasis. creative-proteomics.com The activity of enzymes like the α-ketoglutarate dehydrogenase complex (KGDHC) determines whether metabolic pathways proceed in an oxidative direction for energy production or a reductive one for biosynthesis. mdpi.com

Overview of 2-Oxobutanoate as a Key Metabolic Intermediate

This compound, also known as alpha-ketobutyrate, is a 2-oxo monocarboxylic acid that serves as a crucial intermediate in the metabolism of several amino acids, most notably threonine, methionine, and homocysteine. ontosight.aiebi.ac.uk It is produced from the degradation of these amino acids. ebi.ac.uk For example, the enzyme threonine dehydratase catalyzes the conversion of threonine to this compound. ebi.ac.ukontosight.ai

Once formed, this compound is transported into the mitochondrial matrix, where it is typically converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. ebi.ac.uk Propionyl-CoA can then be further metabolized to succinyl-CoA, which subsequently enters the citric acid cycle for energy production. ebi.ac.ukontosight.ai This degradation pathway is a significant process in various microorganisms and mammals for utilizing amino acids as a carbon source. ontosight.aiontosight.ai

Beyond its role in amino acid catabolism, this compound is also a precursor in certain biosynthetic pathways. In some organisms, it is involved in the synthesis of isoleucine. nih.gov However, high concentrations of this compound can be toxic to microorganisms, potentially arresting cell growth and inhibiting the biosynthesis of other metabolites by interfering with pyruvate (B1213749) metabolism. researchgate.netresearchgate.net

Historical Context of this compound Discovery and Initial Research

The study of this compound is intrinsically linked to the broader investigation of amino acid metabolism that gained momentum in the mid-20th century. The initial identification and characterization of alpha-keto acids, including this compound, were driven by research into metabolic disorders. A notable example is maple syrup urine disease, where the accumulation of branched-chain ketoacids highlighted their metabolic significance.

The development of more sophisticated analytical techniques during the 1960s and 1970s was a turning point, allowing for the precise measurement and characterization of metabolic intermediates like this compound. Early biochemical studies established its dual role as both a degradation product of amino acids like threonine and a precursor for the synthesis of other amino acids.

Further research in the 1980s and 1990s delved into the enzymatic reactions and regulatory mechanisms involving this compound. For instance, the enzyme dihydroxy-acid dehydratase was identified as a key player in isoleucine and valine biosynthesis, producing alpha-ketoisovaleric acid, a related alpha-keto acid. These foundational studies solidified the understanding of this compound's central position in branched-chain amino acid metabolism.

Current Research Landscape and Emerging Academic Trends

Contemporary research on this compound continues to explore its intricate roles in metabolism and its implications in various biological contexts. A significant trend is the use of integrated "omics" technologies, such as metabolomics and proteomics, to understand the systemic effects of metabolic pathways involving this compound. For example, recent studies have investigated the link between alterations in gut microbiota, levels of 3-methyl-2-oxobutanoic acid (a related compound), and the development of post-hepatectomy liver failure. nih.gov

Another area of active investigation is the metabolic engineering of microorganisms. Researchers are exploring ways to detoxify this compound in industrial fermentation processes to improve the production of valuable chemicals like L-threonine (B559522). researchgate.net This involves strategies like remodeling metabolic pathways, such as the acetate (B1210297) bypass in E. coli, to alleviate the toxic effects of this compound accumulation. researchgate.net

The broader trend in academic research towards interdisciplinary collaboration, open access to scientific information, and the application of advanced technologies like artificial intelligence and machine learning is also influencing the study of metabolites like this compound. scholar.place These approaches are expected to uncover new functions and regulatory mechanisms related to this key metabolic intermediate.

Data Tables

Table 1: Key Enzymes Involved in this compound Metabolism

EnzymeFunctionPathway
Threonine DehydrogenaseConverts threonine into this compound. ontosight.aiThreonine Degradation
This compound Dehydrogenase ComplexConverts this compound into propionyl-CoA. ontosight.aiThis compound Degradation
Propionyl-CoA CarboxylaseConverts propionyl-CoA to (S)-methylmalonyl-CoA. Propionate (B1217596) Metabolism
Methylmalonyl-CoA EpimeraseConverts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. Propionate Metabolism
Methylmalonyl-CoA MutaseConverts (R)-methylmalonyl-CoA to succinyl-CoA. ontosight.aiPropionate Metabolism
L-serine dehydratase/L-threonine deaminaseMediates the biosynthesis of 2-ketobutyric acid from L-threonine. foodb.caThreonine Metabolism
Isopropylmalate Isomerase & DehydrogenaseInvolved in the formation of this compound from citramalate (B1227619) in some organisms. google.comIsoleucine Biosynthesis

Table 2: Metabolic Pathways Involving this compound

PathwayDescriptionKey Role of this compound
Threonine and this compound DegradationBreakdown of threonine and this compound to produce energy and biosynthetic precursors. ontosight.aiA central intermediate that is degraded to propionyl-CoA. ontosight.ai
Methionine MetabolismThe metabolic processing of the amino acid methionine. ontosight.aiAn intermediate in the catabolic pathway. ontosight.ai
Isoleucine BiosynthesisThe synthesis of the essential amino acid isoleucine. nih.govA precursor for isoleucine synthesis in some organisms. nih.gov
2-Oxocarboxylic Acid MetabolismA network of pathways involving various alpha-keto acids. kegg.jpA key member of the 2-oxocarboxylic acid family of metabolites. kegg.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O3- B1229078 2-Oxobutanoate

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C4H5O3-

Peso molecular

101.08 g/mol

Nombre IUPAC

2-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1

Clave InChI

TYEYBOSBBBHJIV-UHFFFAOYSA-M

SMILES

CCC(=O)C(=O)[O-]

SMILES canónico

CCC(=O)C(=O)[O-]

Sinónimos

2-ketobutyrate
2-ketobutyric acid
2-oxobutanoate
2-oxobutyrate
alpha-ketobutyric acid
alpha-ketobutyric acid, sodium salt
alpha-oxobutyric acid

Origen del producto

United States

Biosynthesis of 2 Oxobutanoate in Diverse Biological Systems

Threonine-Dependent Pathways for 2-Oxobutanoate Formation

The conversion of threonine to this compound is a fundamental process in many forms of life, including bacteria, archaea, fungi, and plants. nih.gov This transformation is primarily carried out by a specific enzyme that ensures the controlled production of this vital keto acid.

Role of Threonine Ammonia-Lyase (EC 4.3.1.19) in this compound Synthesis

The principal enzyme responsible for the direct conversion of L-threonine (B559522) to this compound is threonine ammonia-lyase (EC 4.3.1.19), also commonly known as threonine deaminase or threonine dehydratase. creative-enzymes.combiorxiv.org This enzyme catalyzes the deamination of L-threonine, yielding this compound and ammonia. creative-enzymes.com The reaction is a critical step in the biosynthetic pathway of the branched-chain amino acid isoleucine, where this compound serves as a direct precursor. biorxiv.orgnih.gov The formation of this compound from threonine also connects isoleucine biosynthesis with the metabolism of other aspartate-derived amino acids like methionine. nih.gov

In plants like Arabidopsis thaliana, threonine deaminase is considered the primary enzyme for isoleucine biosynthesis under normal conditions. bioone.org Similarly, in fungi, this enzyme, encoded by the Ilv1p gene, initiates the isoleucine biosynthetic pathway. nih.gov

Mechanistic Enzymology of Threonine Deamination to this compound

The catalytic mechanism of threonine ammonia-lyase is a well-studied process that typically involves a pyridoxal-5'-phosphate (PLP) cofactor, although some versions of the enzyme can use an iron-sulfur cluster instead. creative-enzymes.comqmul.ac.uk The reaction proceeds in a two-step manner. epfl.chepfl.ch

This is broken down into the following steps:

Dehydration: L-threonine is first dehydrated to form 2-aminobut-2-enoate. creative-enzymes.comqmul.ac.uk

Tautomerization: The 2-aminobut-2-enoate spontaneously tautomerizes to form 2-iminobutanoate. creative-enzymes.comqmul.ac.uk

Hydrolysis: The 2-iminobutanoate is then spontaneously hydrolyzed to produce the final products, this compound and ammonia. creative-enzymes.comqmul.ac.uk

The initial step, the elimination of water, is why the enzyme is also referred to as threonine dehydratase. qmul.ac.ukexpasy.org The subsequent deamination can occur spontaneously or be catalyzed by another enzyme, 2-iminobutanoate/2-iminopropanoate deaminase (EC 3.5.99.10). qmul.ac.uk

Distribution of Threonine-Dependent Synthesis Across Organisms

Threonine-dependent synthesis of this compound is widespread across the biological kingdoms. It is a conserved pathway found in:

Bacteria: Many bacteria, including Escherichia coli and Geobacter sulfurreducens, utilize threonine ammonia-lyase for isoleucine biosynthesis. creative-enzymes.comnih.govscispace.com In some bacteria, this pathway is subject to allosteric regulation, where the end product, isoleucine, inhibits the enzyme's activity. biorxiv.org

Fungi: Fungi also rely on this pathway for the synthesis of branched-chain amino acids, which are essential for them but not synthesized by humans. nih.gov

Plants: Plants synthesize their own branched-chain amino acids, and threonine deaminase plays a crucial role in this process. nih.govannualreviews.orgsci-hub.se

Methionine Catabolism Leading to this compound

In addition to the primary threonine-dependent route, this compound can also be generated from the breakdown of the sulfur-containing amino acid, L-methionine. ontosight.aiebi.ac.ukebi.ac.uk This catabolic process provides an alternative source of this compound for cellular metabolism.

Contribution of Methionine Gamma-Lyase

The enzyme L-methionine γ-lyase (MGL), also known as methioninase (EC 4.4.1.11), catalyzes the α,γ-elimination of L-methionine to produce this compound, methanethiol (B179389), and ammonia. uniprot.orguniprot.orgebi.ac.uk This pyridoxal-5'-phosphate (PLP)-dependent enzyme is found in various prokaryotic and eukaryotic microorganisms but is absent in mammals. mdpi.comgoogle.com

The reaction catalyzed by MGL is: L-methionine + H₂O → this compound + methanethiol + NH₃ uniprot.orggoogle.com

MGL has a broad substrate specificity and can also act on other sulfur-containing amino acids like homocysteine. uniprot.orgmybiosource.com In some bacteria, such as Porphyromonas gingivalis, the methanethiol produced is associated with oral malodor. uniprot.org

Involvement of Methionine γ-Synthase

While the primary role of cystathionine (B15957) γ-synthase (CGS), also known as O-succinylhomoserine (thiol)-lyase (EC 2.5.1.48), is in the biosynthesis of methionine, it can also contribute to the formation of this compound under certain conditions. uniprot.orguniprot.orgontosight.ai In the absence of its thiol substrate (like L-cysteine), CGS can catalyze a γ-elimination reaction of its other substrate, O-succinyl-L-homoserine, to produce this compound, succinate, and ammonia. uniprot.orguniprot.org

This side reaction of CGS has been observed in organisms like Escherichia coli and Corynebacterium glutamicum. uniprot.orgnih.gov For instance, in a mutant strain of C. glutamicum, the cleavage of homolanthionine (B15250324) by cystathionine-β-lyase (MetC) was shown to open a novel, threonine-independent pathway for isoleucine biosynthesis via the formation of this compound. nih.gov

Interplay with Cysteine and Serine Metabolism

In many organisms, including mammals, the biosynthesis of this compound is intricately linked to the metabolisms of the amino acids cysteine and serine through the transsulfuration pathway. This pathway facilitates the conversion of homocysteine, derived from methionine, into cysteine.

The process begins with the enzyme cystathionine beta-synthase, which catalyzes the condensation of homocysteine with L-serine to form the intermediate L-cystathionine. Subsequently, the enzyme cystathionine gamma-lyase acts on L-cystathionine, cleaving it to produce L-cysteine, ammonia, and this compound. This pathway not only serves as a primary route for cysteine synthesis in these organisms but also contributes to the cellular pool of this compound. nih.gov The generated this compound can then be utilized in other metabolic processes, including the citric acid cycle after further degradation. This metabolic link underscores the interconnectedness of amino acid catabolism and central carbon metabolism.

Alternative Biosynthetic Routes to this compound

Beyond the well-established threonine-dependent pathway, numerous organisms have evolved alternative strategies to produce this compound. These routes are particularly prominent in prokaryotes and archaea that may lack the canonical pathway for isoleucine biosynthesis.

A significant alternative route for this compound synthesis, primarily for the purpose of isoleucine biosynthesis, is the citramalate (B1227619) pathway, also referred to as the pyruvate (B1213749) pathway. asm.orgnih.gov This pathway has been identified in a diverse range of microorganisms, including the spirochete Leptospira interrogans, methanogenic archaea like Methanococcus jannaschii, and various bacteria such as Geobacter sulfurreducens. asm.orgnih.govnih.gov In G. sulfurreducens, for instance, studies have shown that the citramalate pathway is the predominant route for isoleucine formation, accounting for a much larger flux than the threonine-dependent pathway. asm.orgresearchgate.net This pathway fundamentally serves to extend the carbon chain of pyruvate to generate the four-carbon backbone of this compound. nih.gov

The first committed step of the citramalate pathway is the condensation of pyruvate and acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov This aldol-type reaction is catalyzed by the enzyme citramalate synthase (CimA). nih.govuga.edu The product of this reaction is (R)-citramalate. nih.gov The characterization of CimA from the archaeon Methanococcus jannaschii revealed its high specificity for pyruvate and acetyl-CoA. nih.gov The enzyme showed no detectable activity with other 2-oxoacids such as α-ketoglutarate or α-ketoisovalerate, distinguishing it from the related enzyme 2-isopropylmalate synthase found in leucine (B10760876) biosynthesis. nih.gov

Table 1: Kinetic Properties of Citramalate Synthase (CimA) from Methanococcus jannaschii

Parameter Value Reference
Specific Activity 2.9 µmol/min/mg nih.gov, uga.edu
Km for Pyruvate 0.85 mM nih.gov, uga.edu

Following the initial condensation, the pyruvate pathway involves a series of elongation steps that are analogous to reactions in the leucine biosynthesis (isopropylmalate) pathway and the citric acid cycle. nih.govresearchgate.net These steps convert citramalate into this compound. The process involves two key enzymatic reactions:

Isomerization: An aconitase-type hydrolyase, homologous to isopropylmalate isomerase (IPMI), catalyzes the isomerization of citramalate. nih.gov This reaction involves a dehydration step to form an unsaturated intermediate, 2-methylmaleate (also known as citraconate), followed by a hydration reaction to produce β-methylmalate. nih.govnih.gov

Oxidative Decarboxylation: A dehydrogenase, homologous to isopropylmalate dehydrogenase (IPMDH), catalyzes the oxidative decarboxylation of β-methylmalate. nih.gov This final step yields this compound, completing the one-carbon chain elongation of pyruvate. nih.govresearchgate.net

The enzymes involved in these latter steps often exhibit broad substrate specificity, with evidence suggesting that the same IPMI and IPMDH enzymes can function in both leucine and isoleucine biosynthesis in organisms like M. jannaschii. nih.gov

Table 2: Key Enzymes in the Citramalate Pathway to this compound

Enzyme Abbreviation Function Substrate(s) Product(s) Reference
Citramalate Synthase CMS (CimA) Condensation Pyruvate, Acetyl-CoA (R)-Citramalate, CoA nih.gov, nih.gov
Isopropylmalate Isomerase Homolog IPMI Isomerization (R)-Citramalate β-methylmalate nih.gov

Besides the citramalate pathway, several other non-canonical routes for generating this compound have been identified in various organisms:

Propionate (B1217596) Carboxylation: Some methanogenic archaea can produce this compound through the reductive carboxylation of propionyl-CoA, a reaction likely catalyzed by a ferredoxin-dependent oxidoreductase. nih.gov This pathway allows for the assimilation of exogenous propionate directly into the isoleucine synthesis pathway. nih.gov

From Glutamate: An alternative pathway for isoleucine biosynthesis, and thus this compound production, has been described that starts from glutamate. This route proceeds via L-threo-3-methyl-aspartate. nih.gov

From Methionine: In some organisms, this compound can be generated directly from the degradation of methionine. The enzyme methionine γ-lyase can convert methionine into this compound, methanethiol, and ammonia. nih.gov

Synthetic Pathway: A synthetic metabolic pathway has been engineered in Escherichia coli that uses 4-hydroxy-2-oxobutanoic acid (HOB) as a novel intermediate. acs.org In this cycle, HOB transfers a one-carbon unit to tetrahydrofolate, releasing pyruvate as a coproduct, which can then be used in other biosynthetic pathways, including those that may lead to this compound. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetyl-CoA
(R)-Citramalate
(S)-Citramalate
2-methylmaleate
β-methylmalate
Acetyl-coenzyme A
Ammonia
Citramalate
Coenzyme A
Cysteine
Glutamate
Homocysteine
L-Cystathionine
L-threo-3-methyl-aspartate
Methionine
Propionate
Propionyl-CoA
Pyruvate
Serine
Threonine
4-hydroxy-2-oxobutanoic acid (HOB)
α-ketoglutarate

Metabolic Fates and Regulatory Roles of 2 Oxobutanoate

2-Oxobutanoate as a Precursor in Amino Acid Biosynthesis

This compound, also known as alpha-ketobutyrate, is a pivotal intermediate in the metabolism of several amino acids. nih.govwikipedia.org It serves as a branching point, directing carbon skeletons towards the synthesis of essential amino acids.

Central Role in L-Isoleucine Biosynthesis Pathways

This compound is a crucial precursor for the de novo biosynthesis of L-isoleucine, an essential branched-chain amino acid (BCAA). nih.govnih.govresearchgate.net In most organisms, the primary route to this compound for this purpose is the deamination of L-threonine (B559522), a reaction catalyzed by the enzyme threonine deaminase (or threonine dehydratase). stemaway.comuniprot.orggenome.jp

The isoleucine biosynthetic pathway then proceeds through a series of parallel steps to the valine pathway, often utilizing the same set of enzymes. nih.govresearchgate.net The first committed step in the isoleucine-specific branch involves the condensation of this compound with a molecule of pyruvate (B1213749). This reaction is catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govstemaway.com This enzyme condenses this compound and pyruvate to form 2-aceto-2-hydroxybutyrate. nih.gov The pathway continues through several more steps to ultimately yield L-isoleucine. uniprot.org While a threonine-dependent pathway is common, some bacteria utilize a threonine-independent pathway to produce this compound for isoleucine synthesis, starting from pyruvate and acetyl-CoA via a citramalate-dependent route. genome.jpresearchgate.net

The regulation of this pathway is complex. Threonine deaminase is often subject to feedback inhibition by isoleucine and leucine (B10760876), while being allosterically activated by valine. stemaway.com This intricate regulation helps to maintain a balanced supply of the branched-chain amino acids. The stimulation of threonine deaminase by valine leads to an increased pool of this compound, which, due to the high affinity of AHAS for this substrate, promotes isoleucine synthesis even when the enzyme is partially inhibited by valine. stemaway.com

Formation of L-2-Aminobutyric Acid and Related Compounds

This compound serves as the direct keto acid precursor for the synthesis of L-2-aminobutyric acid (L-ABA), a non-proteinogenic amino acid. hmdb.ca The formation of L-2-aminobutyric acid occurs through a transamination reaction where an amino group is transferred to this compound. hmdb.ca This can be catalyzed by various transaminases, such as omega-transaminases or branched-chain amino acid aminotransferases, which utilize amino acids like L-glutamate or branched-chain amino acids as amino donors. uniprot.orggoogle.com

Studies in Megasphaera elsdenii have shown that the production of 2-aminobutyrate is enhanced by the supplementation of threonine, a direct precursor to this compound. nih.gov Inhibition of alanine (B10760859) transaminases was found to decrease the production of both alanine and 2-aminobutyrate, suggesting that this compound can act as a substrate for these enzymes. nih.gov L-2-aminobutyric acid is a key chiral intermediate in the synthesis of several pharmaceutical drugs. google.com

Connection to Valine and Leucine Biosynthesis Metabolic Modules

The biosynthesis of isoleucine is intricately linked with the metabolic pathways for valine and leucine, primarily through the use of shared enzymes. nih.govresearchgate.net Valine and isoleucine are synthesized in parallel pathways that employ a common set of four enzymes. nih.govresearchgate.net The key divergence point is the initial substrate for the enzyme acetohydroxyacid synthase (AHAS). nih.gov

For isoleucine synthesis , AHAS catalyzes the condensation of This compound and pyruvate. nih.gov

For valine synthesis , AHAS catalyzes the condensation of two molecules of pyruvate . nih.gov

This shared enzymatic machinery creates a metabolic interdependency. The leucine biosynthesis pathway branches off from the valine pathway, utilizing 2-oxoisovalerate, the penultimate precursor of valine, as its starting substrate. researchgate.netchegg.com Therefore, the regulation of AHAS activity by the end products—valine, leucine, and isoleucine—is critical for maintaining cellular homeostasis of these amino acids. stemaway.com For instance, an accumulation of valine can inhibit AHAS, but it also activates threonine deaminase, which increases the concentration of this compound, thereby promoting the flux towards isoleucine. stemaway.com This demonstrates a sophisticated regulatory network that balances the production of these structurally related amino acids.

EnzymeIsoleucine Pathway Substrate(s)Valine Pathway Substrate(s)Leucine Pathway Substrate
Acetohydroxyacid synthase (AHAS) This compound + PyruvatePyruvate + Pyruvate-
Ketoacid reductoisomerase (S)-2-Aceto-2-hydroxybutanoate(S)-2-Acetolactate-
Dihydroxyacid dehydratase (2R,3R)-2,3-Dihydroxy-3-methylpentanoate(2R)-2,3-Dihydroxy-3-methylbutanoate-
Branched-chain amino acid aminotransferase (S)-3-Methyl-2-oxopentanoate3-Methyl-2-oxobutanoate (B1236294) (2-Oxoisovalerate)4-Methyl-2-oxopentanoate
Isopropylmalate synthase --2-Oxoisovalerate
Isopropylmalate isomerase --3-Isopropylmalate
Isopropylmalate dehydrogenase --3-Isopropylmalate

Degradation Pathways of this compound

This compound is not only a biosynthetic precursor but also a catabolic intermediate, primarily arising from the breakdown of threonine, methionine, and homocysteine. nih.govwikipedia.org Its degradation occurs within the mitochondrial matrix. nih.govwikipedia.org

Oxidative Decarboxylation to Propionyl-CoA

The primary catabolic fate of this compound is its irreversible oxidative decarboxylation to propionyl-CoA. nih.govwikipedia.orgnih.gov This reaction is a critical step that channels the carbon skeleton of several amino acids into the central metabolic pathway. nih.gov The resulting propionyl-CoA can then be converted in a series of enzymatic reactions to succinyl-CoA, an intermediate of the citric acid cycle. nih.govwikipedia.org This conversion involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. nih.govwikipedia.org

StepSubstrateEnzymeProduct
1 This compound2-Oxo acid dehydrogenase complexPropionyl-CoA
2 Propionyl-CoAPropionyl-CoA carboxylase(S)-Methylmalonyl-CoA
3 (S)-Methylmalonyl-CoAMethylmalonyl-CoA epimerase(R)-Methylmalonyl-CoA
4 (R)-Methylmalonyl-CoAMethylmalonyl-CoA mutaseSuccinyl-CoA
Involvement of 2-Oxo Acid Dehydrogenase Complexes

The oxidative decarboxylation of this compound is not catalyzed by a specific, dedicated enzyme but rather by large, multi-enzyme complexes known as 2-oxo acid dehydrogenase complexes. nih.gov While several of these complexes can process this compound, the branched-chain α-keto acid dehydrogenase complex (BCKDH) is significantly involved in its metabolism. portlandpress.com Research has shown that highly purified BCKDH can oxidize this compound. portlandpress.com The pyruvate dehydrogenase complex (PDC) can also oxidize this compound, although the 2-oxoglutarate dehydrogenase complex (OGDC) does not utilize it as a substrate. portlandpress.com

These multi-enzyme complexes share a common structural organization, consisting of three main catalytic components:

E1 (2-oxo acid dehydrogenase): This component, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, binds the 2-oxo acid (in this case, this compound) and catalyzes its decarboxylation. nih.govnih.gov

E2 (dihydrolipoamide acyltransferase): This component has a lipoate cofactor that accepts the acyl group from E1 and transfers it to coenzyme A (CoA), forming the corresponding acyl-CoA (propionyl-CoA). nih.govnih.gov

E3 (dihydrolipoamide dehydrogenase): This flavoprotein component reoxidizes the reduced lipoate on E2, transferring electrons to NAD+ to form NADH. nih.govnih.gov

The BCKDH complex itself is subject to regulation by phosphorylation and dephosphorylation. nih.gov A specific kinase, branched-chain α-ketoacid dehydrogenase kinase, phosphorylates and inactivates the complex. nih.govqmul.ac.uk Notably, this compound can act as an inhibitor of this kinase, thereby promoting the active state of the BCKDH complex and enhancing its own degradation. portlandpress.com

Subsequent Metabolism of Propionyl-CoA to Succinyl-CoA

The catabolism of this compound leads to the formation of propionyl-CoA. nih.gov This conversion is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex, a multi-enzyme assembly that carries out oxidative decarboxylation. While not specific to this compound, this complex efficiently processes it. nih.gov The resulting propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. medchemexpress.com

The pathway from propionyl-CoA to succinyl-CoA involves three key enzymatic steps:

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. nih.govdroracle.aiebi.ac.uk This reaction requires ATP and bicarbonate. droracle.ai

Epimerization: Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. nih.gov

Mutation: Finally, methylmalonyl-CoA mutase, an enzyme requiring adenosylcobalamin (a form of vitamin B12), rearranges L-methylmalonyl-CoA to produce succinyl-CoA. mhmedical.com

This conversion is a significant anaplerotic reaction, meaning it replenishes the intermediates of the TCA cycle. medchemexpress.comnih.gov

Role in Threonine and Methionine Degradation Networks

This compound is a central product in the degradation pathways of the essential amino acids threonine and methionine. hmdb.canih.gov

In threonine metabolism, the enzyme threonine dehydratase (also known as threonine ammonia-lyase) directly converts L-threonine to this compound and ammonia. wikipedia.orgontosight.aiontosight.ai This is considered the primary pathway for threonine catabolism in many organisms, including humans. reactome.org

The degradation of methionine also yields this compound. This occurs through a pathway involving the intermediate homocysteine. ebi.ac.uk Homocysteine is condensed with serine to form cystathionine (B15957), which is then cleaved by cystathionine gamma-lyase to produce this compound, cysteine, and ammonia. In some organisms, methionine can also be converted to this compound by the enzyme methionine γ-lyase. bioone.org

Intersections with Central Carbon Metabolism (e.g., TCA Cycle)

The metabolic fate of this compound is intrinsically linked to central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle. As detailed earlier, the conversion of this compound to propionyl-CoA and subsequently to succinyl-CoA provides a direct entry point into the TCA cycle. hmdb.camedchemexpress.com This anaplerotic function is crucial for replenishing TCA cycle intermediates that may be depleted for biosynthetic purposes. wikipedia.orgnih.gov

The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP) and carbon dioxide. lumenlearning.comlecturio.com By feeding succinyl-CoA into the cycle, the degradation of this compound contributes to cellular energy production. ontosight.ai

The enzyme complex responsible for the conversion of this compound to propionyl-CoA, the branched-chain alpha-keto acid dehydrogenase complex, can also be influenced by the metabolic state of the cell, including the availability of other substrates like pyruvate. researchgate.net This highlights the integrated nature of these metabolic pathways.

Metabolic Flux and Network Integration of this compound

The flow of carbon atoms through the this compound metabolic node is a dynamic process, influenced by the availability of its precursor amino acids and the cellular demand for its metabolic products.

Dynamics of Carbon Flow Through this compound Node

The subsequent conversion of this compound to propionyl-CoA and then succinyl-CoA determines the flow of carbon into the TCA cycle. The branched-chain 2-oxoacid dehydrogenase complex (BCOADC), which catalyzes the oxidative decarboxylation of this compound, also acts on the keto acids derived from branched-chain amino acids. researchgate.netnih.gov The relative affinities of the BCOADC for its various substrates can influence the metabolic flux. For example, the BCOADC has a higher affinity for this compound than for 4-methylthio-2-oxobutanoate (B1231810) (MTOB), another methionine-derived keto acid. researchgate.netnih.gov

Interconnections with Glycine (B1666218), Serine, and Branched-Chain Amino Acid Metabolism

This compound metabolism is intricately connected with the metabolic pathways of several other amino acids.

Glycine and Serine: The degradation of threonine can also proceed through an alternative pathway catalyzed by threonine dehydrogenase, which produces 2-amino-3-ketobutyrate. This intermediate can then be cleaved by 2-amino-3-ketobutyrate CoA lyase to yield glycine and acetyl-CoA. asm.org Furthermore, the synthesis of cysteine from homocysteine, a key step in methionine degradation leading to this compound, requires serine.

Branched-Chain Amino Acids (BCAAs): this compound is a direct precursor for the synthesis of the branched-chain amino acid isoleucine. researchgate.netnih.gov The enzyme acetohydroxyacid synthase catalyzes the condensation of this compound with pyruvate to form 2-aceto-2-hydroxybutyrate, the first committed step in isoleucine biosynthesis. nih.govstemaway.com The enzymes involved in the final steps of isoleucine synthesis are shared with the valine and leucine biosynthesis pathways. researchgate.netasm.org The catabolism of BCAAs also intersects with this compound metabolism, as the branched-chain aminotransferases (BCATs) that initiate BCAA degradation can also potentially act on this compound. oup.com The regulation of the branched-chain alpha-keto acid dehydrogenase complex, which degrades the keto acids of all three BCAAs as well as this compound, is a critical point of integration. genome.jpwikipedia.orgqmul.ac.ukwikipedia.org

Cellular Responses to this compound Accumulation

The accumulation of this compound can have various cellular effects, often reflecting its role as a metabolic intermediate. In certain contexts, such as in tumor cells with altered metabolism, the production and utilization of this compound can be significant. researchgate.netnih.gov For instance, in some cancer cells, this compound can be metabolized to provide ATP and may even promote cell growth under specific conditions. researchgate.netnih.gov

However, imbalances in the pathways that produce and consume this compound can lead to metabolic disturbances. For example, deficiencies in the enzymes that metabolize propionyl-CoA, such as propionyl-CoA carboxylase or methylmalonyl-CoA mutase, can lead to the accumulation of upstream metabolites, including propionate (B1217596) and related organic acids, which can have toxic effects. nih.govmhmedical.com While not a direct accumulation of this compound itself, this illustrates the importance of maintaining flux through its downstream metabolic pathways.

The following table summarizes the key enzymes involved in the metabolic pathways of this compound discussed in this article.

EnzymeFunctionPathway
Threonine DehydrataseConverts threonine to this compoundThreonine Degradation
Cystathionine gamma-lyaseCleaves cystathionine to produce this compound, cysteine, and ammoniaMethionine Degradation
Branched-chain alpha-keto acid dehydrogenase complexConverts this compound to propionyl-CoAThis compound Degradation
Propionyl-CoA CarboxylaseCarboxylates propionyl-CoA to D-methylmalonyl-CoAPropionyl-CoA Metabolism
Methylmalonyl-CoA EpimeraseConverts D-methylmalonyl-CoA to L-methylmalonyl-CoAPropionyl-CoA Metabolism
Methylmalonyl-CoA MutaseConverts L-methylmalonyl-CoA to succinyl-CoAPropionyl-CoA Metabolism
Acetohydroxyacid SynthaseCondenses this compound and pyruvateIsoleucine Biosynthesis

Impact on Microbial Growth and Cellular Processes

This compound, also known as alpha-ketobutyrate, is a pivotal intermediate in the metabolism of many microorganisms. nih.govgenome.jp It serves as a crucial precursor in the biosynthesis of branched-chain amino acids, most notably isoleucine. nih.govuniprot.orggenome.jp In this context, it is formed from the deamination of threonine by the enzyme threonine deaminase or via the catabolism of methionine. ontosight.aibioone.org The formation of this compound from threonine is considered the first committed step in the canonical pathway for isoleucine biosynthesis. nih.govbioone.org In some bacteria, such as Geobacter sulfurreducens, an alternative pathway exists where this compound is synthesized from acetyl-CoA and pyruvate via the citramalate (B1227619) pathway, highlighting its diverse metabolic integration. scispace.comasm.orgasm.org

The direct impact of this compound on cellular processes can be observed in engineered bacterial strains. For example, in an E. coli strain developed for L-threonine production, the addition of exogenous this compound to the culture medium significantly hampered both cell growth and the final yield of L-threonine, demonstrating a direct disruption of the cell's biosynthetic capabilities. researchgate.net

Table 1: Effect of this compound on L-Threonine Production in E. coli

This table illustrates the impact of increasing concentrations of exogenous this compound on the final optical density (OD600), a measure of cell growth, and L-threonine titer in a metabolically engineered E. coli strain.

Added this compound (g/L)Final OD600L-Threonine Titer (g/L)
012.56.8
110.15.5
28.24.1
46.52.9
65.01.8

Data adapted from research on metabolic toxicity in L-threonine-producing E. coli. researchgate.net

Mechanisms of Metabolic Toxicity Associated with High this compound Levels

The metabolic toxicity of this compound is a significant constraint in microbial processes where it may accumulate. nih.gov While it is a necessary intermediate, high concentrations are detrimental, leading to growth arrest or even cell death. nih.gov The primary mechanism underlying this toxicity is its structural analogy to pyruvate, one of the most critical hubs in central carbon metabolism. nih.govnih.gov

Due to this resemblance, this compound can act as a competitive substrate for various enzymes that normally bind pyruvate. nih.gov A key target of this competitive inhibition is the pyruvate dehydrogenase complex (PDHc), the enzyme complex responsible for the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.gov The accumulation of this compound leads to a significant reduction in PDHc activity. nih.gov

The consequences of PDHc inhibition are profound and cascade through central metabolism:

Depletion of Acetyl-CoA: The reduced conversion of pyruvate severely lowers the intracellular pool of acetyl-CoA. researchgate.netnih.gov Acetyl-CoA is essential for the function of the tricarboxylic acid (TCA) cycle and is a building block for numerous biosynthetic pathways.

Impaired Energy and Cofactor Supply: The disruption of the TCA cycle directly impacts the cell's ability to generate energy (ATP) and reducing power in the form of NADPH. nih.govresearchgate.netnih.gov The supply of intracellular acetyl-CoA and NADPH is critical for biosynthetic processes, including the production of amino acids like L-threonine. nih.gov

Metabolic Stagnation: The combined effect of depleted acetyl-CoA and essential cofactors leads to a general slowdown or blockage of vital metabolic pathways, culminating in the observed cessation of cell growth. nih.govresearchgate.net

Research aimed at overcoming this toxicity has provided further evidence for this mechanism. One successful strategy involved remodeling the acetate (B1210297) bypass in E. coli to replenish the acetyl-CoA pool. nih.govresearchgate.net Furthermore, protein engineering efforts have focused on modifying pyruvate-dependent enzymes to increase their selectivity for pyruvate over this compound. In one study, the enzyme pyruvate oxidase (PoxB) was mutated, resulting in a variant with a 20-fold higher activity ratio for pyruvate compared to this compound. researchgate.netresearchgate.net Introducing this engineered enzyme helped to detoxify this compound's effects and restore the supplies of acetyl-CoA and NADPH, confirming that competition for pyruvate-binding enzymes is the core mechanism of toxicity. nih.gov

Table 2: Substrate Selectivity of Pyruvate Oxidase (PoxB) Variants

This table shows the relative enzymatic activity of wild-type PoxB and an engineered variant (PoxB F112W) with pyruvate and this compound as substrates, illustrating the basis of competitive inhibition.

Enzyme VariantRelative Activity with Pyruvate (%)Relative Activity with this compound (%)Pyruvate/2-OBA Activity Ratio
PoxB (Wild-Type)100254
PoxB F112W100520

Data adapted from research on the metabolic detoxification of this compound. researchgate.netresearchgate.net

Enzymatic Mechanisms and Structure Function Relationships Associated with 2 Oxobutanoate

Detailed Enzymology of 2-Oxobutanoate-Forming Enzymes

The biosynthesis of this compound is primarily accomplished through the action of two key enzymes: threonine ammonia-lyase and citramalate (B1227619) synthase. These enzymes employ different substrates and catalytic strategies to generate this important metabolic precursor.

Kinetic and Mechanistic Studies of Threonine Ammonia-Lyase

Threonine ammonia-lyase (EC 4.3.1.19), also known as threonine deaminase, catalyzes the conversion of L-threonine (B559522) to this compound and ammonia. ebi.ac.ukwikipedia.orgcreative-enzymes.com This reaction is a crucial step in the biosynthesis of isoleucine in many organisms, including bacteria, yeast, and plants. wikipedia.orgcreative-enzymes.comwikiwand.com

The enzyme typically functions as a tetramer of identical subunits, with each subunit containing a catalytic and a regulatory domain. wikipedia.org The mechanism of threonine ammonia-lyase is dependent on a pyridoxal-5'-phosphate (PLP) cofactor and proceeds through a series of Schiff base intermediates. ebi.ac.ukwikiwand.com The process begins with the formation of an external aldimine with the amino group of the threonine substrate. ebi.ac.uk This is followed by isomerization and the elimination of a hydroxyl group, which leads to an aminoacrylate intermediate. ebi.ac.uk Subsequent formation of an internal aldimine results in the elimination of an imine intermediate from the PLP cofactor. ebi.ac.uk Finally, non-enzymatic hydrolysis of the enamine/imine intermediates yields this compound and free ammonia. ebi.ac.uk

Kinetic studies have revealed that threonine ammonia-lyase does not follow standard Michaelis-Menten kinetics but is subject to allosteric regulation. wikipedia.org The enzyme is notably inhibited by isoleucine, the end-product of the pathway, and activated by valine, the product of a parallel pathway. wikipedia.org This feedback inhibition and activation mechanism allows for the tight regulation of amino acid homeostasis. wikipedia.orgcreative-enzymes.com

Key Mechanistic Steps of Threonine Ammonia-Lyase:

StepDescription
1Formation of an external aldimine between L-threonine and the PLP cofactor. ebi.ac.uk
2Isomerization and elimination of the hydroxyl group to form an aminoacrylate intermediate. ebi.ac.uk
3Formation of an internal aldimine and release of the imine intermediate. ebi.ac.uk
4Non-enzymatic hydrolysis to produce this compound and ammonia. ebi.ac.uk

Biochemical Characterization of Citramalate Synthase

Citramalate synthase (CimA; EC 2.3.1.182) provides an alternative route for this compound synthesis, particularly in certain microorganisms like Geobacter sulfurreducens and methanogenic archaea. asm.orgnih.govmicrobiologyresearch.org This enzyme catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate. uniprot.orgnih.govasm.org In these organisms, the citramalate pathway is the primary route for isoleucine biosynthesis. asm.orgnih.gov

The reaction catalyzed by citramalate synthase is the first dedicated step in this pathway. asm.orgnih.gov The enzyme exhibits strict substrate specificity for pyruvate. uniprot.org Subsequent enzymatic reactions convert citramalate to this compound. google.comnih.gov The functional form of citramalate synthase is often a dimer. nih.govasm.org The enzyme's activity can be regulated by feedback inhibition from isoleucine, the end-product of the pathway. uniprot.org

Enzymology of this compound-Utilizing Enzymes

The primary enzyme responsible for the catabolism of this compound is the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). This large, multi-enzyme complex plays a central role in the breakdown of branched-chain amino acids.

Structure-Function Analysis of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex in this compound Metabolism

The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is a mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids, including this compound. wikipedia.orgwikiwand.com This reaction is a rate-limiting step in the catabolism of the branched-chain amino acids: isoleucine, leucine (B10760876), and valine. nih.govtandfonline.com

The three components of the BCKDC work in a coordinated fashion to carry out the oxidative decarboxylation of this compound.

E1 Component (Branched-chain alpha-keto acid decarboxylase): The E1 component, a heterotetramer of α and β subunits (α2β2), is responsible for the initial decarboxylation of the α-ketoacid. researchgate.netgenecards.org It utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor to catalyze the removal of the carboxyl group from this compound and the subsequent reductive acylation of the lipoyl moiety attached to the E2 component. wikipedia.org

E2 Component (Dihydrolipoyl transacylase): The E2 component forms the structural core of the complex, consisting of 24 identical subunits arranged in an octahedral symmetry in humans. wikiwand.comresearchgate.net It catalyzes the transfer of the acyl group from the lipoyl moiety to coenzyme A (CoA), forming the corresponding acyl-CoA product (in the case of this compound, this would be propanoyl-CoA). wikipedia.org The E2 subunit has a multi-domain structure, including a lipoyl-bearing domain that "swings" between the active sites of the E1 and E3 components. annualreviews.org

E3 Component (Dihydrolipoamide dehydrogenase): The E3 component is a flavoprotein that re-oxidizes the reduced lipoyl groups of the E2 component. wikipedia.org It uses FAD as a cofactor and ultimately transfers the reducing equivalents to NAD+ to form NADH. researchgate.net

Functional Summary of BCKDC Components:

ComponentSubunit CompositionCofactor(s)Primary Function
E1 α2β2 Heterotetramer researchgate.netgenecards.orgThiamine pyrophosphate (TPP) wikipedia.orgDecarboxylation of the α-ketoacid and reductive acylation of the E2 lipoyl moiety. wikipedia.org
E2 24 identical subunits (human) wikiwand.comresearchgate.netLipoamide, Coenzyme A wikipedia.orgnih.govTransfers the acyl group from the lipoyl moiety to CoA. wikipedia.org
E3 Homodimer nih.govFAD, NAD+ wikipedia.orgnih.govRe-oxidizes the reduced lipoyl groups of E2. wikipedia.org

While the primary substrates for the BCKDC are the branched-chain α-ketoacids derived from leucine, isoleucine, and valine, the complex exhibits a relatively broad substrate specificity. wikipedia.orgwikiwand.com It can also oxidize this compound and 4-methylthio-2-oxobutyrate at rates and with Km values that are comparable to its primary substrates. wikipedia.orgwikiwand.com The complex can also oxidize pyruvate, but at a much slower rate, making this a physiologically minor reaction. wikipedia.orgwikiwand.com This broad specificity allows the BCKDC to play a role in the metabolism of various α-ketoacids beyond those derived from the canonical branched-chain amino acids.

Role of E1, E2, and E3 Components

Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase

The metabolic breakdown of this compound, a product of amino acid catabolism (methionine and threonine), involves its conversion to propionyl-CoA. nih.gov This conversion is carried out by the branched-chain alpha-keto acid dehydrogenase complex. nih.govebi.ac.uk Following this, two key mitochondrial enzymes, propionyl-CoA carboxylase and methylmalonyl-CoA mutase, play a crucial role in channeling the carbon skeleton of this compound into the central metabolic pathway of the citric acid cycle. nih.govebi.ac.uk

Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. ebi.ac.uknih.gov This is then converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. nih.govebi.ac.uk Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. nih.govebi.ac.uknih.govwikipedia.orgontosight.ai Succinyl-CoA can then enter the citric acid cycle for energy production. ebi.ac.ukwikipedia.orgontosight.ai

Genetic defects in the MUT gene, which encodes for methylmalonyl-CoA mutase, can lead to methylmalonic aciduria, a metabolic disorder. nih.govontosight.aigenecards.org

Acetolactate Synthase Activity Towards this compound

Acetolactate synthase (ALS), also known as acetohydroxy acid synthase, is a key enzyme in the biosynthesis of branched-chain amino acids. wikipedia.orguniprot.org While its primary function involves the condensation of two pyruvate molecules to form acetolactate, the precursor for valine and leucine, it also exhibits activity towards this compound. wikipedia.orguniprot.org

Specifically, acetolactate synthase can catalyze the condensation of a pyruvate molecule with a molecule of this compound. wikipedia.orguniprot.orgmonarchinitiative.orgebi.ac.ukpombase.org This reaction yields (S)-2-aceto-2-hydroxybutyrate, which is a precursor for the essential amino acid isoleucine. wikipedia.orguniprot.org This demonstrates the enzyme's role in directing intermediates from different metabolic pathways towards the synthesis of essential biomolecules. The reaction requires thiamine pyrophosphate (TPP) as a cofactor to facilitate the linkage of the two substrate molecules. wikipedia.org

The catalytic activity of acetolactate synthase is subject to regulation. For instance, in Saccharomyces cerevisiae, the regulatory subunit ILV6 can stimulate the enzymatic activity and confer sensitivity to feedback inhibition by valine. uniprot.org

Enzyme Promiscuity and this compound Cross-Reactivity

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological reaction, often with structurally similar substrates. noaa.govbiorxiv.orgbiorxiv.orgnih.gov This phenomenon is a significant factor in the evolution of new metabolic pathways and can have profound implications for metabolic engineering and our understanding of cellular networks. noaa.govnih.govcore.ac.uk this compound, due to its structural similarity to pyruvate, is a substrate for the promiscuous activity of several enzymes. researchgate.net

Pyruvate Oxidase (PoxB) and its Interaction with this compound

Pyruvate oxidase (PoxB) from Escherichia coli is a lipid-activated, homotetrameric enzyme that primarily catalyzes the oxidative decarboxylation of pyruvate to acetate (B1210297) and carbon dioxide. nih.govasm.org However, PoxB also demonstrates significant activity with this compound as a substrate, although pyruvate is the preferred substrate under normal conditions. nih.govasm.orgidexlab.com The enzyme can convert this compound to propionate (B1217596).

Research has shown that the substrate specificity of PoxB can be altered through targeted mutagenesis. nih.gov By modifying specific amino acid residues within the active site, such as Val-380, researchers have created mutant PoxB enzymes with decreased activity towards pyruvate but retained or even enhanced activity towards this compound. nih.gov For instance, a V380A/L253F double mutant of PoxB showed a significantly higher Km (lower affinity) and lower Vmax for pyruvate, while its kinetic parameters for this compound remained largely unaffected. nih.gov This highlights the role of specific residues in determining substrate preference and provides a basis for engineering enzymes with novel specificities.

Computational docking simulations have been used to model the binding of both pyruvate and this compound into the active site of PoxB, identifying key residues like F112 and V380 at the entrance of the substrate-binding pocket that influence substrate selectivity. researchgate.net

Implications of Enzyme Promiscuity for Metabolic Network Analysis

The promiscuous activities of enzymes, such as the cross-reactivity of pyruvate-metabolizing enzymes with this compound, have significant implications for the analysis and engineering of metabolic networks. biorxiv.orgnih.gov These "underground" or "side" activities can create unforeseen metabolic fluxes and byproducts, which can be either detrimental or beneficial depending on the context. noaa.govnih.govcore.ac.uk

Computational methods, such as the Metabolic Disruption Workflow (MDFlow), have been developed to predict and analyze the potential for metabolic disruption arising from enzyme promiscuity. biorxiv.orgnih.gov These tools can help identify unintended interactions between native host enzymes and metabolites from engineered pathways. biorxiv.orgnih.gov For example, the introduction of a new metabolic pathway might lead to the accumulation of an intermediate that is structurally similar to a native metabolite, causing a native enzyme to promiscuously act on it and generate unexpected products. nih.gov

Regulation and Control of 2 Oxobutanoate Metabolism

Transcriptional and Translational Control Mechanisms

The synthesis of 2-oxobutanoate is primarily controlled at the transcriptional level through the regulation of genes encoding the enzymes of the branched-chain amino acid (BCAA) biosynthetic pathways. In many bacteria, these genes are organized into operons, such as the ilv operon, which allows for coordinated control of their expression. tandfonline.comnih.gov

Key transcriptional regulators play a pivotal role in this process. For instance, in Bacillus subtilis, the expression of the ilv-leu operon, which is involved in the biosynthesis of isoleucine, valine, and leucine (B10760876), is positively regulated by the catabolite control protein A (CcpA) in the presence of a preferred carbon source like glucose. tandfonline.comresearchmap.jp This links the synthesis of these amino acids to the central carbon metabolism. Conversely, the operon is under negative transcriptional control by global regulators of nitrogen metabolism, TnrA and CodY. nih.govresearchmap.jp CodY, a GTP-binding repressor, is activated in nutrient-rich conditions and represses the transcription of numerous genes, including those for BCAA biosynthesis. nih.govasm.org

In Escherichia coli, the regulation is also multifaceted. The expression of the ilvBN operon, which encodes acetohydroxyacid synthase I, is induced by the protein IlvY. The reaction product of the enzyme, α-acetolactate or α-aceto-α-hydroxybutyrate, acts as a co-inducer, binding to the IlvY/DNA complex and enhancing transcription. google.com

Translational control mechanisms also contribute to the regulation of this compound metabolism. In some cases, post-transcriptional regulation of enzymes like cystathionine (B15957) γ-synthase, which can be involved in a pathway producing this compound from methionine, has been observed in plants like Arabidopsis thaliana. bioone.org

Allosteric Regulation and Feedback Inhibition of Key Enzymes

A primary and rapid mechanism for controlling the flux through the this compound pathway is the allosteric regulation of key enzymes by pathway end-products and other metabolites. This feedback inhibition ensures that the production of amino acids is tightly coupled to their immediate cellular needs.

The enzyme threonine deaminase (TD) , which catalyzes the conversion of threonine to this compound, is a major site of allosteric regulation. acs.orgnih.govmdpi.com It is typically inhibited by isoleucine, the final product of the pathway, and this inhibition can be counteracted by valine, the product of a parallel biosynthetic pathway. acs.orgnih.gov This interplay between isoleucine and valine allows the cell to balance the production of these two amino acids. In Escherichia coli, threonine deaminase exhibits sigmoidal steady-state kinetics, which are allosterically controlled by isoleucine and valine. nih.gov Isoleucine acts as a negative allosteric effector, decreasing the enzyme's affinity for its substrate, threonine, while valine acts as a positive allosteric effector, promoting a higher affinity state. nih.govnist.gov Studies on E. coli threonine deaminase have shown that the tetrameric enzyme possesses four inhibitor sites that bind isoleucine with high cooperativity. purdue.edu

Another critical enzyme, acetohydroxyacid synthase (AHAS) , which catalyzes the first step in the biosynthesis of valine, leucine, and isoleucine, is also subject to feedback inhibition. mdpi.comresearchgate.net This enzyme can be inhibited by valine, leucine, and isoleucine. mdpi.com In Corynebacterium glutamicum, a modified AHAS with a truncated regulatory subunit showed complete insensitivity to these inhibitory amino acids. mdpi.com In some organisms, the different isoforms of AHAS exhibit varying sensitivities to these feedback inhibitors. wikipedia.org For example, in E. coli, there are three AHAS isoenzymes, each with distinct regulatory properties. wikipedia.org

Table 1: Allosteric Regulation of Key Enzymes in this compound Metabolism

EnzymeAllosteric EffectorEffect on Enzyme ActivityOrganism(s)
Threonine Deaminase (TD)IsoleucineInhibitionEscherichia coli, Bacillus subtilis, Arabidopsis thaliana
Threonine Deaminase (TD)ValineActivation (counteracts isoleucine inhibition)Escherichia coli, Bacillus subtilis
Threonine Deaminase (TD)LeucineInhibition (reduced affinity compared to isoleucine)Escherichia coli
Acetohydroxyacid Synthase (AHAS)ValineInhibitionEscherichia coli, Corynebacterium glutamicum, Arabidopsis thaliana
Acetohydroxyacid Synthase (AHAS)LeucineInhibitionEscherichia coli, Corynebacterium glutamicum, Arabidopsis thaliana
Acetohydroxyacid Synthase (AHAS)IsoleucineInhibitionEscherichia coli, Corynebacterium glutamicum

Post-Translational Modifications (e.g., Phosphorylation) Affecting Enzyme Activity

Post-translational modifications (PTMs) provide another layer of regulation for the enzymes involved in this compound metabolism, allowing for rapid and reversible changes in their activity in response to cellular signals. nih.govresearchgate.net These modifications can alter an enzyme's catalytic efficiency, stability, or its interaction with other proteins and regulatory molecules. The most common PTMs include phosphorylation, acetylation, and ubiquitination. nih.govresearchgate.net

Phosphorylation is a key PTM that regulates the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which is involved in the catabolism of branched-chain amino acids and their corresponding α-keto acids, including those derived from this compound. nih.govuniprot.orgportlandpress.com The activity of the BCKDH complex is controlled by a phosphorylation-dephosphorylation cycle. nih.govportlandpress.com A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK) , phosphorylates and inactivates the complex. uniprot.orgportlandpress.comreactome.org Conversely, a phosphatase, protein phosphatase 2Cm (PPM1K) , dephosphorylates and activates the BCKDH complex. uniprot.org The activity of BCKDK itself can be regulated, for instance, by being inhibited by α-ketoisocaproate, a product of leucine transamination. portlandpress.com

Proteolytic cleavage is another important PTM. In some organisms, like the tomato plant (Solanum lycopersicum), threonine deaminase undergoes proteolytic cleavage in the midgut of certain insects. This cleavage removes the C-terminal regulatory domain, rendering the enzyme insensitive to feedback inhibition by isoleucine and allowing for efficient threonine metabolism even in the presence of high isoleucine levels. uniprot.org

Acetylation and ubiquitination are also emerging as significant regulatory PTMs in branched-chain amino acid metabolism. Acetylation, the addition of an acetyl group, can influence the activity of metabolic enzymes. creative-proteomics.com Ubiquitination, the attachment of ubiquitin, often targets proteins for degradation by the proteasome, thereby controlling enzyme levels.

Table 2: Post-Translational Modifications of Enzymes in this compound Metabolism

EnzymeModificationEffect on EnzymeMediating Enzyme(s)
Branched-chain α-keto acid dehydrogenase (BCKDH) complexPhosphorylationInactivationBranched-chain α-keto acid dehydrogenase kinase (BCKDK)
Branched-chain α-keto acid dehydrogenase (BCKDH) complexDephosphorylationActivationProtein Phosphatase 2Cm (PPM1K)
Threonine Deaminase (TD)Proteolytic CleavageRemoval of regulatory domain, loss of feedback inhibitionChymotrypsin-like digestive protease (in insects)

Adaptive Responses of Organisms to Modulated this compound Levels

Organisms have evolved various adaptive responses to cope with fluctuations in the intracellular concentration of this compound and related metabolites. These responses are crucial for survival under conditions of nutrient stress or exposure to toxic compounds.

High levels of this compound can be toxic to microorganisms, arresting cell growth and inhibiting the biosynthesis of target metabolites. asm.org In Escherichia coli, one adaptive strategy to alleviate this compound toxicity involves remodeling the acetate (B1210297) bypass pathway to recharge the intracellular acetyl-CoA pool. asm.org This demonstrates the metabolic flexibility of microorganisms to circumvent toxic intermediates. Furthermore, E. coli can develop resistance to damaging agents through an adaptive response that involves the upregulation of specific genes for DNA repair and regulation. ebsco.com When faced with stressors like high-level protein overexpression, E. coli can exhibit adaptive survival responses, including the generation of phenotypic variants with mutations that reduce the metabolic burden. d-nb.info

In plants, metabolic responses to stress often involve alterations in amino acid metabolism. researchgate.netmdpi.com For example, under abiotic stress conditions, the catabolism of amino acids can play a crucial role in maintaining metabolic homeostasis. researchgate.net In Arabidopsis thaliana, exposure to atmospheric pollutants like polycyclic aromatic hydrocarbons can lead to significant metabolic changes, including alterations in amino acid profiles. mdpi.com Changes in the levels of metabolites related to the this compound pathway, such as 3-methyl-2-oxobutanoic acid, have been observed in green algae in response to environmental pollutants. researchgate.net

Adaptive laboratory evolution (ALE) studies have provided further insights into how organisms adapt to metabolic perturbations. In genome-reduced E. coli strains with impaired growth in minimal media, ALE has led to the recovery of growth through the remodeling of the transcriptome and translatome, resulting in metabolic re-optimization. nih.gov Such adaptations can involve mutations in global regulators that rewire metabolic pathways. nih.govbiorxiv.org

Table 3: Adaptive Responses to Modulated this compound and Related Metabolite Levels

OrganismCondition/StressAdaptive ResponseReference
Escherichia coliHigh levels of this compoundRemodeling of acetate bypass to alleviate toxicity. asm.org
Escherichia coliExposure to alkylating agentsUpregulation of DNA repair genes (e.g., ada, alkA). ebsco.com
Escherichia coliHigh-level protein overexpressionGeneration of mutant phenotypes with reduced metabolic burden. d-nb.info
Plants (general)Abiotic stressAlterations in amino acid catabolism to maintain homeostasis. researchgate.net
Arabidopsis thalianaExposure to polycyclic aromatic hydrocarbonsSignificant changes in metabolic profiles, including amino acids. mdpi.com
Green Algae (Raphidocelis subcapitata)Erythromycin exposureAltered levels of 3-methyl-2-oxobutanoic acid. researchgate.net
Escherichia coli (genome-reduced)Growth impairment in minimal mediaTranscriptomic and translatomic remodeling for metabolic re-optimization. nih.gov

Advanced Research Methodologies for 2 Oxobutanoate Investigations

Analytical Chemistry Techniques in 2-Oxobutanoate Research

The accurate detection and quantification of this compound, a key intermediate in various metabolic pathways, are crucial for understanding its biological roles. Researchers employ a range of sophisticated analytical techniques to measure this alpha-keto acid in diverse biological and environmental samples.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and other organic acids. openaccessjournals.comwikipedia.org This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

For the analysis of 2-oxoacids like this compound, derivatization is often employed to enhance detection. A common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates stable derivatives that can be readily detected by UV-visible detectors. nih.gov This approach has been successfully used to quantify this compound in complex biological matrices such as rat brain extracts. nih.gov The stability of the DNPH derivatives offers an advantage over previously used phenylhydrazine (B124118) derivatives. nih.gov

Method validation is a critical aspect of HPLC analysis, ensuring specificity, linearity, range, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated HPLC method for α-ketovaline calcium salt, a related compound, utilized a C18 column and a gradient elution with a mobile phase consisting of orthophosphoric acid, acetonitrile, and methanol, with UV detection at 210 nm. researchgate.net Such methods demonstrate the capability of HPLC to achieve the necessary sensitivity and reproducibility for quantifying low levels of these compounds. nih.govresearchgate.net

ParameterHPLC Method for α-ketovaline calcium salt AnalysisHPLC Method for 2-Oxoacid Analysis in Rat Brain
Column YMC Triart-C18 (250 × 4.6 mm, 5µm)Not specified
Mobile Phase A: 0.1% orthophosphoric acid; B: Acetonitrile:Methanol (90:10)Not specified
Detection UV at 210 nmUV-visible (after DNPH derivatization)
Quantification Limit Not specified2 nmol/mg tissue

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. scioninstruments.comthermofisher.com In GC-MS, the sample is vaporized and separated in a capillary column, and the separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling precise identification. scioninstruments.comthermofisher.com

For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. amazonaws.com One established method involves oximation followed by esterification. nih.gov For example, this compound can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)oxylamine to form an oxime, which is then esterified with diazomethane. nih.gov This two-step derivatization makes the compound suitable for GC analysis. nih.gov

GC-MS offers high sensitivity and specificity, making it a "gold standard" for the identification of substances in complex mixtures. wikipedia.org It finds wide application in various fields, including environmental analysis, food science, and pharmaceutical research. scioninstruments.comwikipedia.org In the context of this compound research, GC-MS can be used to analyze its presence in various biological and environmental samples, providing both qualitative and quantitative data. amazonaws.comnih.gov Comprehensive two-dimensional GC (GC×GC) coupled with MS can further enhance separation capacity for complex volatile profiles in samples like fermented beverages. mdpi.com

Ion Chromatography for Direct Analysis

Ion Chromatography (IC) is a valuable technique for the direct analysis of ionic species, including organic acids like this compound, without the need for derivatization. nih.govchromatographytoday.com This method separates ions based on their affinity to an ion-exchange resin in the column. chromatographytoday.com Suppressed conductivity detection is often used, which lowers the background conductivity of the eluent and enhances the signal of the analyte ions, leading to high sensitivity. thermofisher.com

A comparative study evaluating IC and GC for the determination of several α-oxocarboxylates, including this compound, in aqueous solutions concluded that IC was significantly superior to the GC method that required derivatization. nih.gov IC offers a more direct and less labor-intensive approach for the quantification of these analytes. nih.gov

IC coupled with mass spectrometry (IC-MS) further enhances the analytical capabilities by providing mass information for peak identification and purity assessment. chromatographytoday.com This is particularly useful for analyzing small, polar organic acids that are challenging to analyze by conventional reversed-phase HPLC or GC. chromatographytoday.com IC-MS has been successfully applied to the impurity analysis of small organic acids, demonstrating good reproducibility and sensitivity. chromatographytoday.com

Analytical TechniqueDerivatization Requirement for this compoundCommon DetectorKey Advantage
HPLC Often required (e.g., DNPH)UV-visibleRobust and widely applicable for quantification. openaccessjournals.comwikipedia.org
GC-MS Required (e.g., oximation and esterification)Mass SpectrometerHigh sensitivity and specificity for identification. wikipedia.org
IC Not requiredSuppressed ConductivityDirect analysis of ionic species without derivatization. nih.gov

NMR-Based Metabolomics for Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to identify and quantify metabolites in biological samples. azolifesciences.com NMR-based metabolomics provides a comprehensive profile of the metabolites present in a sample, offering insights into metabolic pathways and their regulation. frontiersin.org One of the key advantages of NMR is its ability to provide information on the specific positions of isotopic labels within a molecule, which is invaluable for metabolic flux analysis. frontiersin.orgcreative-proteomics.com

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled substrates, allows researchers to track the flow of atoms through metabolic pathways. frontiersin.orgcreative-proteomics.com By analyzing the distribution of ¹³C in metabolites like this compound, it is possible to determine the relative contributions of different pathways to its production and consumption. frontiersin.org This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides a dynamic view of metabolism that is not achievable with simple concentration measurements. frontiersin.org

While NMR is generally less sensitive than MS-based methods, its non-destructive nature and the wealth of structural and positional information it provides make it an indispensable tool for in-depth metabolic studies. azolifesciences.comnih.gov Both in vitro and in vivo metabolic flux analyses can be performed using NMR, offering a versatile platform for investigating the role of this compound in cellular metabolism. creative-proteomics.com

Systems Biology Approaches to this compound Metabolism

Understanding the complex role of this compound in biological systems requires a holistic approach that integrates data from multiple levels of biological organization. Systems biology, which combines experimental and computational methods, provides a framework for studying the interactions between genes, proteins, and metabolites that govern metabolic networks.

Integrated Omics Analysis (Transcriptomics and Metabolomics)

Integrated omics, which combines data from different "omics" fields such as transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), offers a powerful approach to unravel the regulation of metabolic pathways involving this compound. By simultaneously measuring changes in gene expression and metabolite levels, researchers can identify correlations and causal relationships that would be missed by studying each level in isolation.

For example, an integrated transcriptomics and metabolomics study of the microalga Desmodesmus sp. in different sewage treatments revealed significant changes in pathways related to amino acid metabolism, where this compound is an intermediate. mdpi.comdntb.gov.uanih.gov The study found that the metabolism of this compound was both significantly upregulated and downregulated, indicating a complex regulatory response to the different environmental conditions. mdpi.comdntb.gov.uanih.gov

Similarly, in the bacterium Clostridium thermocellum, integrated omics analyses have shed light on its metabolic adaptations to growth on lignocellulosic biomass. d-nb.info These studies have identified changes in the expression of enzymes and the abundance of metabolites related to amino acid biosynthesis and other pathways where this compound plays a role. d-nb.info Such integrated analyses are crucial for building comprehensive models of cellular metabolism and understanding how organisms respond to environmental cues and genetic perturbations. researchgate.net

OrganismStudy FocusKey Finding Related to this compoundOmics Techniques Used
Desmodesmus sp.Metabolic response to different sewage treatmentsBoth significant upregulation and downregulation of this compound metabolism. mdpi.comdntb.gov.uanih.govTranscriptomics, Metabolomics
Clostridium thermocellumMetabolic adaptation to lignocellulose-derived inhibitorsChanges in proteins involved in 2-oxocarboxylic acid metabolism. d-nb.infoProteomics, Metabolomics, Transcriptomics

In Vitro and In Vivo Experimental Models for this compound Studies

Recombinant Enzyme Expression and Purification

The detailed biochemical characterization of enzymes involved in this compound metabolism relies heavily on obtaining pure, active protein samples. Recombinant DNA technology is the cornerstone of this effort, allowing for the high-level production of specific enzymes in easily culturable host organisms like Escherichia coli. thermofisher.com This process involves cloning the gene encoding the target enzyme into an expression vector, transforming the vector into the host, inducing protein expression, and then purifying the recombinant protein from the cellular lysate. thermofisher.combioline.org.br

An example of this approach is the characterization of the enzymes in the pyruvate (B1213749) pathway to this compound in the archaeon Methanocaldococcus jannaschii. nih.gov The genes for the large and small subunits of an aconitase-type hydrolyase (isopropylmalate isomerase) were co-expressed in E. coli. The resulting apoproteins were purified and subsequently reconstituted to generate the active holoenzyme containing its essential iron-sulfur cluster. nih.gov This allowed researchers to confirm that the enzyme catalyzed the isomerization of citramalate (B1227619), a key step in this this compound synthesis pathway. nih.gov

Similarly, an ethyl 2-methyl-3-oxobutanoate reductase from Klebsiella pneumoniae was purified 250-fold from the cell extract. tandfonline.com The purification protocol involved multiple steps, including ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, affinity chromatography, and gel filtration. The purified enzyme was found to be a monomer with a molecular weight of approximately 31,000 Da. tandfonline.com This pure enzyme enabled detailed kinetic studies, revealing a Kₘ value of 12.5 mM for benzyl (B1604629) 2-methyl-3-oxobutanoate. tandfonline.com

EnzymeSource OrganismExpression HostPurification FoldKey FindingSource
Isopropylmalate IsomeraseMethanocaldococcus jannaschiiE. coliN/A (Purified to homogeneity)Catalyzes citramalate isomerization, a key step in the pyruvate pathway to this compound. nih.gov
Ethyl 2-methyl-3-oxobutanoate ReductaseKlebsiella pneumoniaeNative (Purified from source)252-foldThe purified enzyme is an NADPH-dependent monomer of ~31,000 Da. tandfonline.com
Transketolase (TKgst)Geobacillus stearothermophilusE. coliN/A (Purified via affinity column)Purified enzyme (0.6 U⋅mg⁻¹) used to synthesize α-hydroxyketones from this compound. academie-sciences.fr
Benzyl 2-methyl-3-hydroxybutyrate (B1258522) dehydrogenaseBaker's YeastNative (Purified from source)N/A (Purified to homogeneity)The purified enzyme has a molecular weight of 31,000-32,000 Da and is NADPH-dependent. tandfonline.com

Whole-Cell Bioconversion Systems

Whole-cell bioconversion is a valuable technique that utilizes intact microbial cells as self-contained biocatalysts. This approach avoids the often costly and time-consuming processes of enzyme purification and the external addition of cofactors, as the cell's native metabolic machinery regenerates necessary molecules like NAD(P)H. tandfonline.com

A prominent example is the use of Pseudomonas stutzeri SDM cells for the efficient production of this compound from 2-hydroxybutyrate. asm.org The cells contain NAD-independent lactate (B86563) dehydrogenases that effectively catalyze the oxidation reaction. By optimizing reaction conditions such as pH, temperature, and substrate concentration, researchers achieved a high concentration of this compound (44.4 g/L) with a product yield of 91.5%. asm.org The use of whole cells in this system proved to be a promising alternative for the biotechnological production of 2-OBA. asm.org

Whole-cell systems are also employed to convert this compound into other valuable chemicals. For instance, E. coli cells have been used as catalysts for the biotransformation of this compound into L-2-aminobutyric acid (L-2-ABA), an important drug intermediate. google.comgoogle.com In these systems, the native or overexpressed aminotransferases within the cell convert the keto acid into the corresponding amino acid. google.comgoogle.com

OrganismConversion ReactionProductTiter/YieldSource
Pseudomonas stutzeri SDM2-Hydroxybutyrate → this compoundThis compound44.4 g/L; 91.5% yield asm.org
E. coli (Host)This compound → L-2-ABAL-2-Aminobutyric acid0.25 g/L google.comgoogle.com
E. coli (Clone)This compound → L-2-ABAL-2-Aminobutyric acid6 g/L google.comgoogle.com
Brewer's Yeast (Permeabilized)Ethyl 4-chloro-3-oxobutanoate → (R)-CHBE(R)-CHBE99.5% yield nih.gov

Genetically Engineered Microbial Strains

The advent of synthetic biology and genetic engineering has opened new avenues for optimizing microbial metabolism for the production of desired chemicals, including this compound and its derivatives. medcraveonline.commdpi.com These techniques allow for the rational design of microbial strains by overexpressing key enzymes, deleting genes of competing pathways, and regulating metabolic networks. mdpi.comfrontiersin.org

In the context of producing L-2-aminobutyric acid (L-2-ABA) from this compound, genetic engineering has demonstrated significant improvements over native host capabilities. A study compared a native E. coli host with a genetically engineered "clone" strain. google.comgoogle.com The clone was modified to overexpress a valine dehydrogenase, enhancing the amination of this compound. This engineering effort resulted in a 24-fold increase in the final product titer, from 0.25 g/L in the host to 6 g/L in the engineered clone under the same conditions. google.comgoogle.com Further improvements were proposed by knocking out genes responsible for diverting this compound into side-pathways, such as those leading to isoleucine and propionic acid. google.comgoogle.com

Genetic modification is also used to elucidate pathway functions. In Haloferax mediterranei, inactivating specific genes involved in four different propionyl-CoA synthetic pathways helped to confirm their role in the biosynthesis of the 3-hydroxyvalerate (B1259860) (3HV) monomer, which is derived from this compound. nih.gov This combination of gene knockouts and metabolic analysis provides a clear picture of the functional roles of different metabolic routes. nih.gov

OrganismGenetic ModificationPurposeResultSource
E. coliOverexpression of valine dehydrogenaseIncrease production of L-2-ABA from this compoundProduct titer increased from 0.25 g/L (host) to 6 g/L (clone). google.comgoogle.com
Haloferax mediterraneiInactivation of pathway-specific genesElucidate propionyl-CoA biosynthetic pathwaysConfirmed the involvement of four distinct pathways in 3HV monomer synthesis. nih.gov
Agrobacterium tumefaciensRecombinant expression of 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (panB)Produce recombinant enzyme for researchThe panB enzyme, which acts on a related oxo-acid, was successfully produced. cusabio.com
E. coliIntegration of synthetic modules for phenol (B47542) degradationCreate a novel metabolic pathwayEngineered strain could rapidly degrade phenol, demonstrating the power of pathway engineering. mdpi.com

Metabolic Engineering and Biotechnological Applications of 2 Oxobutanoate Research Oriented

Engineering Microbial Cell Factories for 2-Oxobutanoate-Derived Products

This compound is a key intermediate in the biosynthesis of various valuable chemicals. Metabolic engineering of microbial cell factories, such as Escherichia coli and Corynebacterium glutamicum, aims to optimize the production of these this compound-derived products.

L-isoleucine, an essential branched-chain amino acid, is produced through a complex biosynthetic pathway where this compound is a direct precursor. researchgate.netnih.gov The production of L-isoleucine is often limited by the availability of this compound and the feedback inhibition of key enzymes. nih.gov Metabolic engineering strategies focus on increasing the flux towards L-isoleucine by overexpressing crucial enzymes and deregulating metabolic pathways. nih.govacs.org

In Corynebacterium glutamicum, a primary industrial producer of amino acids, the synthesis of L-isoleucine involves eleven reaction steps with regulation at multiple points. nih.gov To enhance production, researchers have employed feedback-resistant (Fbr) enzymes. nih.gov For instance, overexpressing a feedback-resistant hom allele (encoding homoserine dehydrogenase) and ilvA (encoding threonine dehydratase) has been shown to significantly increase L-isoleucine yields. nih.gov The order of gene overexpression is critical; overexpressing ilvA(Fbr) before hom(Fbr) prevents the toxic accumulation of intermediate metabolites. nih.gov A strain engineered with high-level expression of hom(Fbr), thrB (encoding homoserine kinase), and ilvA(Fbr) achieved a yield of 0.22 grams of L-isoleucine per gram of glucose. nih.gov However, in such high-producing strains, the export of L-isoleucine can become the new rate-limiting step, as evidenced by the accumulation of intracellular L-isoleucine to concentrations significantly higher than the extracellular levels. nih.gov

In Escherichia coli, a similar approach of dividing the L-isoleucine biosynthetic pathway into L-threonine (B559522) and L-isoleucine modules has been used. researchgate.netnih.gov The L-threonine module can be optimized by overexpressing key enzymes to increase the supply of this compound. researchgate.netnih.gov In the L-isoleucine module, screening for acetohydroxyacid synthase (AHAS) and acetohydroxy acid isomeroreductase (IlvC) with high affinity for this compound and its downstream intermediate, α-aceto-α-hydroxybutyrate, respectively, can enhance the final L-isoleucine yield. researchgate.netnih.gov Further balancing the precursor ratio by deleting genes like ptsG and pykF and overexpressing citramalate (B1227619) synthase can lead to a high yield of 0.40 mol of L-isoleucine per mole of glucose and a productivity of 0.83 g/L/h. nih.gov

A rationally engineered E. coli strain overproducing L-isoleucine was constructed by amplifying several key genes, including thrABC (for L-threonine biosynthesis), a feedback-resistant ilvA, a feedback-resistant ilvIH (encoding acetohydroxy acid synthase III), and ygaZH (encoding a branched-chain amino acid exporter) through plasmid-based overexpression. acs.org Additionally, chromosomal promoter replacement was used to amplify ilvCED (encoding L-isoleucine biosynthetic enzymes) and lrp (encoding the global regulator Lrp) to further direct metabolic flux towards L-isoleucine. acs.org This engineered strain produced 9.46 g/L of L-isoleucine in a fed-batch culture. acs.org

OrganismEngineering StrategyKey Genes/EnzymesL-Isoleucine Titer/Yield
Corynebacterium glutamicumOverexpression of feedback-resistant enzymeshom(Fbr), thrB, ilvA(Fbr)0.22 g/g glucose
Escherichia coliModular pathway engineering and precursor balancingAHAS, IlvC, citramalate synthase0.40 mol/mol glucose
Escherichia coliPlasmid-based overexpression and chromosomal promoter replacementthrABC, ilvA(Fbr), ilvIH(Fbr), ygaZH, ilvCED, lrp9.46 g/L

This compound serves as a precursor for the biosynthesis of higher alcohols, such as 1-propanol (B7761284), 1-butanol (B46404), and 2-methyl-1-butanol (B89646), which are valuable biofuels and chemical feedstocks. researchgate.netnih.gov The production of these alcohols in microbial hosts like E. coli and Saccharomyces cerevisiae is achieved by introducing and optimizing heterologous pathways.

In E. coli, 1-propanol and 1-butanol can be produced from glucose via this compound. researchgate.net this compound is a key intermediate in the isoleucine biosynthesis pathway. researchgate.net It can be converted to 1-propanol by heterologous decarboxylases and dehydrogenases. researchgate.net Alternatively, it can be channeled into the synthesis of the unnatural amino acid norvaline, which then leads to 1-butanol. researchgate.net A systematic improvement of this pathway, involving the deregulation of amino acid biosynthesis and the elimination of competing pathways, resulted in a strain producing 2 g/L of a nearly 1:1 mixture of 1-butanol and 1-propanol. researchgate.net

In Saccharomyces cerevisiae, an endogenous pathway for 1-butanol production dependent on threonine catabolism has been discovered and engineered. nih.gov This pathway utilizes the leucine (B10760876) biosynthesis machinery to convert key 2-keto acid intermediates derived from this compound. nih.gov Overexpression of pathway enzymes and the deletion of competing pathways, such as the deletion of ADH1, led to a 1-butanol titer of 242.8 mg/L. nih.govoup.com Specifically, enhancing the conversion of threonine to 2-ketobutyrate by overexpressing threonine deaminase (encoded by ILV1 or CHA1) has been shown to boost 1-butanol production. oup.comoup.com

The production of 2-methyl-1-butanol and 3-methyl-1-butanol in Corynebacterium glutamicum has also been achieved through metabolic engineering. researchgate.net These pentanol (B124592) isomers are produced via the Ehrlich pathway from the 2-keto acids 2-keto-3-methylvalerate and 2-ketoisocaproate, respectively. researchgate.net By constructing strains that accumulate these precursor keto-acids and introducing the Ehrlich pathway, these higher alcohols can be synthesized. researchgate.net

OrganismTarget AlcoholEngineering StrategyKey Enzymes/PathwaysTiter
Escherichia coli1-Propanol & 1-ButanolDeregulation of amino acid biosynthesis, elimination of competing pathwaysHeterologous decarboxylase and dehydrogenase, norvaline synthesis pathway2 g/L (total)
Saccharomyces cerevisiae1-ButanolOverexpression of endogenous pathway enzymes, deletion of competing pathwaysThreonine deaminase, Leucine biosynthesis enzymes242.8 mg/L
Corynebacterium glutamicum2-Methyl-1-butanol & 3-Methyl-1-butanolKeto-acid accumulation, introduction of Ehrlich pathwayEhrlich pathway enzymesNot specified

Optimization of L-Isoleucine Production through Metabolic Engineering

Strategies for Mitigating this compound Toxicity in Engineered Systems

A significant challenge in engineering microbial factories for the production of this compound and its derivatives is the inherent toxicity of this compound at high concentrations. researchgate.netnih.gov This toxicity can arrest cell growth and inhibit the biosynthesis of target metabolites. researchgate.netnih.gov Therefore, strategies to mitigate this toxicity are crucial for developing robust and efficient production strains.

This compound is structurally similar to pyruvate (B1213749) and can act as a competitive inhibitor for enzymes involved in pyruvate metabolism, such as the pyruvate dehydrogenase complex (PDHc). researchgate.netmdpi.comresearchgate.net This inhibition disrupts central metabolism and the supply of essential precursors like acetyl-CoA. researchgate.netnih.gov

One effective strategy to alleviate this compound toxicity is to remodel the acetate (B1210297) bypass in E. coli. researchgate.netnih.gov This involves replacing the sensitive PDHc with the acetate bypass, which consists of pyruvate oxidase (PoxB) and acetate-CoA ligase (Acs). researchgate.net This remodeled pathway can recharge the intracellular acetyl-CoA pool, thereby mitigating the toxic effects of this compound accumulation. researchgate.netnih.gov In an L-threonine-producing E. coli strain, which is a precursor to this compound, this strategy not only detoxified the this compound but also restored the supply of intracellular acetyl-CoA and NADPH, leading to improved L-threonine biosynthesis. researchgate.netnih.gov Deleting genes involved in similar catabolic pathways for pyruvate and this compound, such as pflB and tdcE, can further channel the flux and reduce unwanted byproducts. researchgate.net

Enzyme engineering through directed evolution and site-directed mutagenesis offers a powerful approach to reduce the sensitivity of key enzymes to this compound and to improve their substrate specificity. researchgate.netnih.gov

In the context of remodeling the acetate bypass, pyruvate oxidase (PoxB) can also be a target for engineering. While PoxB can convert pyruvate to acetate, it also has a lower affinity for this compound. mdpi.com To improve its selectivity for pyruvate over this compound, computational simulations based on the crystal structure of PoxB were used to identify key residues in the substrate-binding pocket. researchgate.netnih.gov Site-directed saturation mutagenesis was then performed on these residues. researchgate.netnih.gov This led to the identification of a PoxB variant, PoxBF112W, which exhibited a 20-fold higher activity ratio for pyruvate over this compound. researchgate.netnih.govmdpi.com Employing this engineered PoxB in the remodeled acetate bypass further enhanced the detoxification of this compound and the production of L-threonine. researchgate.netnih.gov

Site-directed mutagenesis has also been applied to other enzymes in related pathways. For example, in the catabolism of branched-chain amino acids, the branched-chain alpha-ketoacid dehydrogenase complex is regulated by phosphorylation. nih.gov Site-directed mutagenesis of the phosphorylation sites was used to investigate the regulatory mechanism, providing insights that could be applied to engineer the complex for improved activity or altered regulation in the presence of various keto acids. nih.gov

StrategyOrganismTargetModificationOutcome
Remodeling Acetate BypassEscherichia coliPyruvate Dehydrogenase Complex (PDHc)Replacement with acetate bypass (PoxB and Acs)Alleviation of this compound toxicity, restored acetyl-CoA and NADPH supply, improved L-threonine production. researchgate.netnih.gov
Directed Evolution and Site-Directed MutagenesisEscherichia coliPyruvate Oxidase (PoxB)Site-directed saturation mutagenesis (F112W)20-fold increased selectivity for pyruvate over this compound, enhanced detoxification. researchgate.netnih.gov

Remodeling Acetate Bypass and Pyruvate Metabolism

Biocatalytic Production of this compound from Precursors

The biocatalytic production of this compound, also known as α-ketobutyrate, represents a significant area of research in metabolic engineering and biotechnology. This approach leverages the specificity and efficiency of enzymes to synthesize this important precursor for various chemicals, including amino acids and specialty compounds. Key strategies involve the use of whole-cell biocatalysts or isolated enzymes to convert readily available substrates like threonine, homoserine, and others into this compound.

One of the most extensively studied pathways for this compound production is the deamination of L-threonine. wikipedia.orgcreative-enzymes.com This reaction is catalyzed by the enzyme L-threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19), which converts L-threonine into this compound and ammonia. creative-enzymes.comwikipedia.org This enzyme is a key player in the biosynthesis of isoleucine and is found in a variety of microorganisms, including bacteria, yeast, and plants. creative-enzymes.comwikipedia.org Research has focused on optimizing this conversion using both isolated enzymes and whole-cell systems. For instance, whole cells of Pseudomonas stutzeri SDM have demonstrated the ability to efficiently convert L-threonine to this compound. nih.govebi.ac.uk In one study, using 9.2 g/L dry cell weight of P. stutzeri SDM as a biocatalyst, a high concentration of this compound (25.6 g/L) was achieved from 30 g/L of L-threonine within 6 hours, with a molar conversion rate of 99.6%. nih.govebi.ac.uk

Another promising precursor for this compound synthesis is homoserine. An enzymatic method has been developed where activated homoserine undergoes γ-elimination to yield this compound. google.com In this process, homoserine is first activated to either O-acylhomoserine or O-phosphohomoserine. google.com Enzymes like cystathionine-γ-synthase and phosphohomoserine sulfhydrylase can then catalyze the conversion of these activated forms into this compound. google.com

Furthermore, coupled enzyme reactions have been developed to produce this compound and subsequently convert it to other valuable products in a one-pot synthesis. A notable example is the production of L-homoalanine from L-threonine. uga.edu This process uses a threonine deaminase (TD) from Escherichia coli to first generate this compound from L-threonine. uga.edursc.org This intermediate is then converted to L-homoalanine by an (S)-specific ω-transaminase (ω-TA) from Paracoccus denitrificans. uga.edu This coupled reaction system is highly efficient, with the TD and ω-TA system achieving a 91% conversion of L-threonine to L-homoalanine. uga.edu

The table below summarizes key research findings on the biocatalytic production of this compound from different precursors.

PrecursorBiocatalystKey EnzymesProductYield/TiterReference
L-ThreoninePseudomonas stutzeri SDM (whole cells)Threonine DeaminaseThis compound25.6 g/L with 99.6% molar conversion nih.govebi.ac.uk
L-ThreonineEscherichia coli (engineered)Threonine Deaminase (TD)This compound- uga.edu
Activated HomoserineIsolated EnzymesCystathionine-γ-synthase, Phosphohomoserine sulfhydrylaseThis compound- google.com
L-ThreonineEscherichia coli TD and Paracoccus denitrificans ω-TAThreonine Deaminase, ω-TransaminaseL-Homoalanine (via this compound)91% conversion uga.edu
DL-2-hydroxybutyratePseudomonas putida KT2440 (recombinant)NAD-independent lactate (B86563) dehydrogenasesThis compound99.8% molar conversion rate researchgate.net
This compoundE. coli host with valDH or ilvEValine dehydrogenase (ValDH) or Branched-chain amino acid aminotransferase (IlvE)L-2-aminobutyric acid6 g/L from 10 g/L of this compound google.com

This table is interactive. Users can sort and filter the data based on the columns.

The choice of precursor and biocatalytic system often depends on the desired downstream application of the this compound. For example, when L-threonine is used as a substrate with L-threonine dehydratase, the process can be part of a kinetic resolution to produce optically pure D-threonine, as the enzyme is highly selective for the L-enantiomer. google.com The resulting this compound can then be used as a substrate for other enzymes, such as ω-transaminases, to produce non-natural amino acids like L- or D-homoalanine. google.com

The development of efficient biocatalytic routes to this compound from various precursors continues to be an active area of research, driven by the demand for sustainable and green chemical synthesis methods.

Theoretical and Computational Studies of 2 Oxobutanoate and Associated Enzymatic Systems

Quantum Chemical Calculations (e.g., DFT, NBO Analysis) of 2-Oxobutanoate and Analogues

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. iipseries.org These calculations provide a fundamental understanding of the molecule's properties and how it interacts with its environment. Natural Bond Orbital (NBO) analysis is another computational tool used to study charge transfer and donor-acceptor interactions within a molecule, offering insights into bonding and reactivity. wisc.eduresearchgate.netperiodicodimineralogia.it

DFT has been employed to study the structural and spectroscopic properties of analogues of this compound, such as 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid. iipseries.org Such studies yield optimized molecular geometries and vibrational frequencies that correlate well with experimental data from techniques like FT-IR and FT-Raman spectroscopy. iipseries.org For this compound itself, quantum chemical calculations can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding its reactivity in enzymatic and non-enzymatic reactions. researchgate.net For instance, Fukui reactivity indices and local hardness calculations can substantiate reaction mechanisms by identifying the most probable sites for nucleophilic attack. researchgate.net

NBO analysis provides a detailed picture of the electron density distribution and the nature of chemical bonds. faccts.de It can be used to analyze intramolecular interactions, such as hydrogen bonding, and to quantify the stability imparted by these interactions through the calculation of orbital stabilization energies. wisc.eduresearchgate.net In the study of enzyme mechanisms, NBO analysis can help to understand the charge distribution in the transition state and how the enzyme active site stabilizes it.

The following table summarizes key findings from quantum chemical calculations on this compound and its analogues:

Computational Method Molecule/System Studied Key Findings Reference
DFT (B3LYP/6-311++G(d,p))4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acidOptimized molecular structure, calculated vibrational spectra (FT-IR, FT-Raman), and potential energy distribution of vibrational modes. iipseries.org
DFT4-oxobutanoic acidsCalculation of Fukui reactivity indices and local hardness to predict reaction mechanisms. researchgate.net
NBO Analysis4-amino-4-oxobutanoateAnalysis of intramolecular O-H···O hydrogen bonding through conformational analysis. wisc.edu
DFT/NBOCarbonyl sulfide (B99878) and thiophene (B33073) interactionElucidation of donor-acceptor interactions and charge transfer, demonstrating the utility of NBO in understanding intermolecular forces. periodicodimineralogia.it

These computational approaches are not only used to study isolated molecules but are also integrated into multiscale modeling methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to investigate enzymatic reactions. acs.org In such studies, the reactive center, including the substrate and key active site residues, is treated with a high level of theory (QM), while the rest of the protein is modeled using classical mechanics (MM). acs.org This allows for a detailed investigation of reaction mechanisms within a realistic representation of the enzyme environment.

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics of proteins and the interactions between enzymes and their substrates. researchgate.netrsc.org

In the context of this compound, MD simulations have been instrumental in understanding the function of enzymes that bind to this molecule. One such enzyme is ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids. rsc.orgresearchgate.net KARI binds to substrates that are structurally similar to this compound, and MD simulations have been used to explore the conformational dynamics of the knotted domain within this enzyme. rsc.org These simulations have revealed the importance of salt bridge networks in stabilizing the knotted structure, which is crucial for the enzyme's function. rsc.org

MD simulations are also used to study the binding of ligands to enzyme active sites. For example, simulations of KARI in complex with its substrates and cofactors can elucidate the binding modes and the specific interactions that are important for catalysis. researchgate.net By analyzing the trajectories from MD simulations, researchers can identify key residues involved in substrate binding and catalysis, which can then be targeted in site-directed mutagenesis studies to probe their function. Furthermore, MD simulations can be used to assess the stability of enzyme-ligand complexes over time, providing a measure of the binding affinity. mdpi.comacs.org

Recent research has utilized MD simulations to guide the redesign of enzymes like KARI for increased specific activity. acs.org By identifying reactive subregions of conformational space, researchers can introduce mutations that are predicted to enhance catalysis. acs.org These computational predictions can then be validated experimentally, demonstrating the power of MD simulations in enzyme engineering.

In Silico Pathway Reconstruction and Flux Balance Analysis

In silico pathway reconstruction is a computational approach used to build metabolic models of organisms from their genomic and biochemical data. nih.govnih.gov These models are essentially networks of all known metabolic reactions in an organism and can be used to simulate its metabolic capabilities. oup.comoup.com this compound is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids like isoleucine, and the degradation of threonine and methionine. yeastgenome.org

The reconstruction process involves identifying the genes that encode metabolic enzymes in an organism's genome and then assembling the corresponding reactions into a coherent network. nih.gov This can be a challenging task, as many enzymes have not been experimentally characterized, and some reactions may be catalyzed by multiple enzymes (isozymes). nih.gov Computational tools and databases, such as the SEED platform, are used to facilitate this process by providing curated sets of functional roles and metabolic subsystems. nih.gov

Once a metabolic network has been reconstructed, flux balance analysis (FBA) can be used to predict the steady-state reaction rates (fluxes) through the network. researchgate.netnih.gov FBA is a mathematical method that uses linear programming to optimize a specific cellular objective, such as the production of biomass or a particular metabolite, subject to the stoichiometric constraints of the metabolic network. nih.gov

FBA has been used to study the metabolism of this compound in various organisms. For example, it can be used to predict the turnover of this compound under different conditions, such as varying nutrient availability. By simulating the effects of gene knockouts, FBA can also be used to identify essential genes and to predict how the metabolic network will respond to genetic perturbations. nih.gov This information is valuable for metabolic engineering applications, where the goal is to optimize the production of a desired compound.

Predictive Modeling of Metabolic Networks Involving this compound

Predictive modeling of metabolic networks aims to go beyond the analysis of existing, well-characterized pathways and to predict novel reactions and pathways. oup.comoup.com This is particularly important for understanding the metabolism of "orphan metabolites," which are compounds that are known to exist in an organism but whose enzymatic synthesis or degradation pathways are unknown. oup.com

One approach to predictive modeling is to use machine learning algorithms to predict whether a given pair of compounds can be interconverted by a single enzymatic reaction. oup.comoup.com These methods often use features derived from the chemical structures of the compounds, such as their chemical fingerprints, to train a predictive model. oup.com The trained model can then be used to screen large databases of compounds to identify potential substrates for uncharacterized enzymes or to propose novel metabolic pathways.

Another approach involves the use of reaction rules, which are generic descriptions of chemical transformations that can be applied to a wide range of substrates. oup.com By applying these rules recursively, it is possible to generate hypothetical pathways between a starting compound and a target compound. oup.com These predicted pathways can then be ranked based on various criteria, such as their thermodynamic feasibility or the likelihood that the required enzymes exist in the organism of interest.

These predictive modeling techniques have the potential to uncover new metabolic roles for this compound and to identify novel enzymes that act on this molecule. For example, they could be used to predict alternative pathways for the biosynthesis or degradation of this compound, or to identify enzymes that can convert this compound into valuable chemicals. As our knowledge of genomics and metabolomics continues to grow, these computational tools will become increasingly important for understanding and engineering metabolic networks.

Future Directions and Emerging Research Frontiers for 2 Oxobutanoate Studies

Discovery of Uncharacterized Pathways and Enzymes

While the core metabolic pathways involving 2-oxobutanoate are well-established, ongoing research continues to unveil novel enzymatic reactions and uncharacterized pathways. The exploration of microbial and plant metabolomes, in particular, presents a significant frontier for discovering new roles for this versatile keto acid.

Recent studies have pointed towards the existence of alternative routes for this compound synthesis and degradation. For instance, in the methanogenic archaeon Methanocaldococcus jannaschii, enzymes of the isopropylmalate pathway, typically associated with leucine (B10760876) biosynthesis, have been shown to facilitate the production of this compound from pyruvate (B1213749). nih.gov This involves a series of reactions catalyzed by enzymes like citramalate (B1227619) synthase, isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH), which can act on different substrates to ultimately yield this compound. nih.gov

Furthermore, novel enzymes that act on this compound are being identified. For example, a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales has been shown to produce small amounts of this compound as a side product from the reaction with canavanine. rsc.org Additionally, research into the transaminase enzyme responsible for converting 4-methylthio-2-oxobutanoate (B1231810) (MTOB) to methionine suggests that the intracellular balance of this this compound derivative may have a previously unrecognized role in controlling cell growth. nih.gov The discovery of such enzymes and pathways expands our understanding of the metabolic network surrounding this compound and opens up new avenues for biotechnological applications.

Enzyme/PathwayOrganism/FamilyFunction related to this compoundReference
Isopropylmalate Pathway EnzymesMethanocaldococcus jannaschiiCatalyzes the synthesis of this compound from pyruvate. nih.gov
PLP-dependent γ-lyasePseudomonadaceae, RhizobialesProduces this compound as a minor byproduct from canavanine. rsc.org
4-methylthio-2-oxobutanoate (MTOB) TransaminaseHeLa and MRC-5 cellsConverts MTOB to methionine, influencing cell growth. nih.gov
3-isopropylmalate dehydrogenaseMultiple organismsCatalyzes the conversion of D-erythro-3-methylmalate to this compound. oup.com

Advanced Omics Integration for Comprehensive Metabolic Understanding

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is providing a more holistic view of this compound's role in complex biological systems. By combining these large-scale datasets, researchers can construct more accurate metabolic models and uncover previously hidden regulatory networks.

Metabolomics studies have been instrumental in highlighting the dynamic changes in this compound levels in response to various stimuli, such as exercise and stress. researchgate.netresearchgate.net For example, in studies on the effects of high-intensity interval training, this compound degradation was identified as one of the significantly enriched pathways. researchgate.net Similarly, analysis of the metabolome of elite short-track speed skaters revealed that 3-methyl-2-oxobutanoate (B1236294), a catabolite of valine, was among the most upregulated metabolites. researchgate.net

Proteomics, the large-scale study of proteins, complements these findings by identifying the enzymes involved in these metabolic shifts. For instance, proteomic analysis of Burkholderia pseudomallei under stress conditions showed that the sigma factor RpoS regulates genes involved in the oxidative stress response, including 3-methyl-2-oxobutanoate hydroxymethyltransferase. researchgate.net

The combined analysis of proteomics and metabolomics allows for the construction of detailed metabolic pathway maps. hpst.cz This integrated approach helps to elucidate how changes in enzyme abundance, as detected by proteomics, directly impact the concentrations of metabolites like this compound. This comprehensive understanding is crucial for identifying bottlenecks and potential targets for metabolic engineering.

High-Throughput Screening for Novel Biocatalysts

The demand for efficient and stereoselective biocatalysts for the synthesis of valuable chemicals has driven the development of high-throughput screening (HTS) methods. These techniques allow for the rapid testing of large libraries of enzymes for desired activities, including those involving this compound as a substrate or product.

Several HTS assays have been developed to screen for transaminases, which are key enzymes in the production of chiral amines from keto acids like this compound. rsc.orgnih.gov These assays are often colorimetric, providing a rapid visual readout of enzyme activity. rsc.orgresearchgate.net For example, a method using L- or D-cysteine sulfinic acid as an irreversible amino donor allows for the sensitive and stereochemically discriminant detection of transaminase activity. researchgate.net Another approach utilizes the formation of a blue copper-amino acid complex that can be quantified spectrophotometrically. researchgate.net

More advanced HTS methods are also being developed. For instance, a continuous colorimetric assay for α-transaminases has been designed for screening enzyme libraries in a high-throughput format. nih.gov Furthermore, methods to detect α-ketoglutarate consumption, a related keto acid, using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) demonstrate the potential for developing similar assays for this compound. nih.gov These HTS technologies are crucial for discovering novel biocatalysts with improved activity, stability, and substrate specificity for applications in the pharmaceutical and chemical industries.

Screening MethodTarget Enzyme ClassPrincipleReference
L/D-Cysteine Sulfinic Acid Assayα-TransaminasesIrreversible amino donor with colorimetric sulfite (B76179) titration. researchgate.net
Copper Sulfate (B86663) AssayTransaminasesFormation of a blue copper-amino acid complex. researchgate.net
Continuous Colorimetric Assayα-TransaminasesQuantification of transamination between a keto acid and a standard donor. nih.gov
2,4-DNPH Assayα-Ketoglutarate-dependent DioxygenasesDerivatization of the keto acid followed by colorimetric detection. nih.gov

Rational Design of Microbial Systems for Enhanced Bioproduction

The rational design of microbial cell factories is a rapidly advancing field aimed at optimizing the production of valuable chemicals, including those derived from this compound. This approach involves the targeted genetic modification of microorganisms to enhance metabolic fluxes towards a desired product.

A key strategy in the rational design of microbial systems is the use of genome-scale metabolic models to identify gene knockout targets that couple cell growth with product formation. nih.gov For instance, research on propionic acid production in propionibacteria, where this compound is a key precursor, is still in its early stages but has shown promise. mdpi.com Simple genetic engineering strategies, such as the co-expression of two genes, have been implemented, and genome-scale models are being used to design more complex engineering strategies. mdpi.com

Metabolic engineering efforts in Escherichia coli have also focused on overcoming the toxicity of this compound, which can inhibit cell growth and limit product yields. researchgate.netmdpi.comsemanticscholar.org One approach involves remodeling the acetate (B1210297) bypass to alleviate the metabolic toxicity of this compound and restore the supply of essential cofactors for the biosynthesis of products like L-threonine (B559522). researchgate.netmdpi.com Furthermore, the rational design of enzymes, such as pyruvate oxidase, has been employed to reduce their affinity for this compound, thereby minimizing its inhibitory effects. mdpi.com

The development of genetically engineered strains for the production of L-2-aminobutyric acid (L-2-ABA) from this compound is another example of rational design. google.com By selecting and overexpressing enzymes like valine dehydrogenase and branched-chain aminotransferases with activity towards this compound, researchers aim to create efficient biocatalytic systems for the synthesis of this non-natural amino acid. google.com

Fundamental Understanding of this compound's Role in Cellular Homeostasis

Beyond its role as a metabolic intermediate, emerging research is beginning to uncover the broader functions of this compound in maintaining cellular homeostasis. This includes its potential involvement in cellular signaling, stress responses, and the regulation of metabolic networks.

This compound is recognized as an important intermediate in the Krebs cycle and is involved in amino acid biosynthesis and cellular signaling pathways. It can act as a signaling molecule, influencing pathways that regulate cell proliferation, apoptosis, and stress responses. The metabolism of this compound is intertwined with the availability of key cellular components like acetyl-coenzyme A and the redox state of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH). nih.gov

Recent research also points to the role of this compound in the stress response of various organisms. In the parasite Trypanosoma cruzi, l-threonine can be converted to 2-oxobutyrate, contributing to energy metabolism and cell viability under nutritional stress. asm.org In plants, the levels of this compound and related metabolites change in response to abiotic stresses like low water potential and high salinity. researchgate.net A deeper understanding of these fundamental roles will be crucial for elucidating the complete picture of this compound's significance in cellular function.

Q & A

Q. What are the primary metabolic pathways involving 2-oxobutanoate, and how can researchers detect its presence in biological samples?

  • Methodological Answer : this compound is a key intermediate in methionine and threonine catabolism. In the homocysteine degradation pathway, cystathionine γ-lyase cleaves L-cystathionine to produce this compound, ammonia, and L-cysteine . It is also generated via Met γ-synthase and Thr dehydrogenase during methionine and threonine breakdown, serving as a precursor for isoleucine biosynthesis . Detection methods include:
  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for serum metabolomics, as demonstrated in studies linking this compound levels to prostate cancer progression .
  • Enzymatic assays (e.g., discontinuous assays measuring initial reaction rates in aldolase-catalyzed syntheses) .

Q. Table 1: Metabolic Roles of this compound

PathwayEnzymes InvolvedRoleKey References
Homocysteine degradationCystathionine γ-lyaseProduct of cleavage
Methionine/Threonine catabolismMet γ-synthase, Thr dehydrogenasePrecursor for isoleucine
Chiral compound synthesisMBP-YfaU, KPHMT aldolasesSubstrate for aldol reactions

Q. What experimental methods are suitable for quantifying this compound in serum or tissue samples?

  • Methodological Answer :
  • Targeted Metabolomics : Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) with LC-MS to ensure precision in serum studies .
  • Enzymatic Colorimetric Assays : Couple this compound with NADH-dependent dehydrogenases, measuring absorbance changes at 340 nm .
  • Sample Preparation : Deproteinize biological samples using methanol/acetone precipitation to avoid interference from proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s physiological effects across experimental models?

  • Methodological Answer : Discrepancies arise from model-specific factors. For example:
  • Plant Studies : Exogenous this compound (up to 0.5 mM) showed no impact on dhad mutant root growth, suggesting tissue-specific tolerance .
  • Cancer Models : Reduced serum this compound levels correlated with longer prostate-specific antigen doubling time (PSADT), implying a role in cancer metabolism .
  • Strategies for Reconciliation :
  • Conduct dose-response studies across models.
  • Use transcriptomic profiling to identify pathway-specific responses.
  • Compare intracellular vs. extracellular concentrations .

Q. What methodological considerations are critical when designing enzymatic assays involving this compound as a substrate?

  • Methodological Answer : Key parameters from aldolase-catalyzed reactions include:
  • Cofactor Optimization : Ni²⁺ (0.25 mM) or Co²⁺ (0.6 mM) enhances MBP-YfaU and KPHMT activity, respectively .
  • Substrate Ratios : Equimolar concentrations (0.1–1 M) of this compound and formaldehyde minimize side reactions .
  • Control Experiments : Include enzyme-free controls to account for non-enzymatic background reactions .

Q. Table 2: Reaction Conditions for Aldolase-Catalyzed Synthesis

ParameterMBP-YfaU ConditionsKPHMT ConditionsOutcome
Enzyme Concentration4 mg/mL4 mg/mLLinear rate increase
Metal Cofactor0.25 mM Ni²⁺0.6 mM Co²⁺Essential for activity
Substrate Concentration0.1–1 M0.1–1 MHigher conc. reduces efficiency

Q. How does this compound participate in cross-pathway interactions, and what analytical approaches can elucidate its multifunctional roles?

  • Methodological Answer : this compound bridges methionine degradation, cysteine metabolism, and the citric acid cycle. For example:
  • In Bos taurus, it is converted to citric acid cycle intermediates post-degradation .
  • Demethiolation of 4-methylthio-2-oxobutanoate yields this compound and methanethiol, linking sulfur metabolism to ketoacid synthesis .
  • Analytical Strategies :
  • Isotopic Tracing : Use ¹³C-labeled this compound to track carbon flux.
  • Knockout Models : Silence genes like cystathionine γ-lyase to assess pathway redundancy.
  • Multi-Omics Integration : Combine metabolomics with proteomics to map enzyme-substrate networks .

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